Acetoximebenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(E)-ethylideneamino] benzoate |
InChI |
InChI=1S/C9H9NO2/c1-2-10-12-9(11)8-6-4-3-5-7-8/h2-7H,1H3/b10-2+ |
InChI Key |
UAWDHTVMNWGIKU-WTDSWWLTSA-N |
Isomeric SMILES |
C/C=N/OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC=NOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Acetoxime Benzoate: Unraveling the Mechanism of a Chemical Enigma
Despite a thorough investigation into the scientific literature and chemical databases, the mechanism of action for Acetoxime Benzoate remains largely uncharacterized. This technical overview synthesizes the available chemical information for this compound and outlines the current knowledge gap regarding its biological activity, providing a foundation for future research endeavors.
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. However, in the case of Acetoxime Benzoate (CAS 942-89-2), a significant void in the scientific record exists. While its chemical identity is established, its pharmacological properties, signaling pathways, and potential therapeutic effects are not documented in publicly accessible resources.
Chemical Identity of Acetoxime Benzoate
To facilitate further investigation, the fundamental chemical properties of Acetoxime Benzoate are summarized below.
| Property | Value |
| Chemical Name | Acetoxime Benzoate |
| Synonyms | Propan-2-one O-benzoyl oxime; 2-propanone, o-benzoyloxime; O-Benzoylacetoxime |
| CAS Number | 942-89-2 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
The Uncharted Territory of Biological Activity
Extensive searches for "Acetoximebenzoate mechanism of action," "this compound signaling pathway," and related queries have yielded no specific information on its biological effects. This suggests several possibilities:
-
Novel or Niche Compound: Acetoxime Benzoate may be a relatively new or specialized chemical that has not yet been subjected to comprehensive biological screening.
-
Chemical Intermediate: It might primarily be used as an intermediate in the synthesis of other compounds, with no intended biological application of its own.
-
Lack of Significant Activity: The compound may have been tested and found to lack significant, noteworthy biological activity, and therefore the results have not been published.
Future Directions: A Call for Investigation
The absence of data on the mechanism of action of Acetoxime Benzoate presents a clear opportunity for original research. A logical experimental workflow to elucidate its potential biological effects would be as follows:
Figure 1. A proposed experimental workflow for the initial biological characterization and mechanism of action studies of Acetoxime Benzoate.
This structured approach, beginning with broad screening and progressively focusing on identified activities, would be essential to map the molecular journey of Acetoxime Benzoate within a biological system.
At present, any discussion of signaling pathways or quantitative data related to the biological activity of Acetoxime Benzoate would be purely speculative. This document serves to highlight the current knowledge gap and to provide a starting point for researchers interested in exploring the potential of this enigmatic compound. As new research emerges, this guide can be updated to reflect a deeper understanding of its mechanism of action.
An In-Depth Technical Guide to Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoxime benzoate, also known as O-Benzoylacetoxime, is an organic compound with the CAS number 942-89-2.[1] This technical guide provides a comprehensive overview of its chemical identity, structural details, and physicochemical properties. It also explores its application as a co-initiator in photopolymerization processes. While the broader class of oxime ethers has been investigated for various biological activities, specific data on the signaling pathways and detailed biological mechanisms of Acetoxime benzoate are not extensively documented in current scientific literature. This document aims to consolidate the available technical data for researchers and professionals in drug development and materials science.
Chemical Identity and Identifiers
Acetoxime benzoate is structurally characterized by a benzoate group attached to the oxygen atom of acetoxime. This arrangement places it in the class of oxime esters.
| Identifier | Value |
| CAS Number | 942-89-2 |
| Molecular Formula | C₁₀H₁₁NO₂[2] |
| Molecular Weight | 177.20 g/mol [2] |
| IUPAC Name | (propan-2-ylideneamino) benzoate[2] |
| Synonyms | O-Benzoylacetoxime, Acetone O-benzoyl oxime, Propan-2-one O-benzoyl oxime[2] |
| InChI | InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3[2] |
| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N[2] |
| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C[2] |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for Acetoxime benzoate is provided below. This information is crucial for its characterization and use in experimental settings.
| Property | Value | Source |
| Physical Form | Solid[1] | CymitQuimica |
| Purity | ≥97% | CymitQuimica[1] |
| ¹H NMR Spectrum | See ChemicalBook | ChemicalBook[3] |
| ¹³C NMR Spectrum | See PubChem | PubChem[2] |
| Mass Spectrum (GC-MS) | See PubChem | PubChem[2] |
| IR Spectrum | See PubChem | PubChem[2] |
Synthesis and Experimental Protocols
A plausible synthetic route to Acetoxime benzoate would involve the reaction of acetoxime with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Hypothetical Experimental Workflow for Acetoxime Benzoate Synthesis:
Applications in Research
Photopolymerization
One of the documented applications of Acetoxime benzoate is in the field of polymer chemistry, specifically as a co-initiator in photopolymerization reactions.[4] In such systems, it can work in conjunction with a primary photoinitiator, like a benzophenone derivative, to enhance the efficiency of the polymerization process upon exposure to UV light.
Logical Relationship in Photopolymerization:
Biological Activity and Signaling Pathways
While the broader class of oximes and oxime ethers has been a subject of interest in medicinal chemistry, with some derivatives showing antimicrobial activity by inhibiting enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), there is a lack of specific studies on the biological activity and potential signaling pathway interactions of Acetoxime benzoate itself.[5] The pharmacological significance of oximes is well-established, with several FDA-approved drugs containing this moiety for indications ranging from antibiotics to antidotes for organophosphate poisoning.[6][7] However, further research is required to determine if Acetoxime benzoate possesses any significant biological effects.
Conclusion
Acetoxime benzoate is a well-characterized organic compound with established identifiers and spectral data. Its primary documented application in the scientific literature is as a co-initiator in photopolymerization. While the oxime ether functional group is present in various biologically active molecules, the specific biological profile of Acetoxime benzoate remains an area for future investigation. This guide provides a foundational summary of the current technical knowledge on this compound to aid researchers and professionals in their work.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ACETOXIME BENZOATE(942-89-2) 1H NMR [m.chemicalbook.com]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
physical and chemical properties of Acetoximebenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxime benzoate, also known by its IUPAC name (propan-2-ylideneamino) benzoate, is an organic compound belonging to the class of oxime esters.[1] With the CAS Number 942-89-2, this molecule features a benzoate group attached to the oxygen atom of acetoxime.[1][2] Oxime esters, as a class of compounds, are recognized for their diverse biological activities, including antifungal, antibacterial, insecticidal, and antitumor properties, making them of significant interest in the fields of medicinal chemistry and agrochemical research.[3][4] This document provides a comprehensive overview of the known physical and chemical properties of Acetoxime benzoate, details on its synthesis and characterization, and insights into its potential biological activities.
Physical and Chemical Properties
Acetoxime benzoate is a white to light yellow crystalline powder.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |
| Synonyms | O-Benzoylacetoxime, Propan-2-one O-benzoyl oxime | [1][2] |
| CAS Number | 942-89-2 | [2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][5] |
| Molecular Weight | 177.20 g/mol | [1][5] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 46-48 °C | [6] |
| Boiling Point | 120 °C at 1.5 mmHg | |
| Solubility | No quantitative data available. |
Spectroscopic Data
The structural characterization of Acetoxime benzoate is supported by various spectroscopic techniques.
-
¹H NMR: Proton nuclear magnetic resonance spectroscopy data is available for Acetoxime benzoate.[7]
-
¹³C NMR: Carbon-13 nuclear magnetic resonance spectroscopy has been used to characterize the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of Acetoxime benzoate.
Experimental Protocols
Synthesis of Acetoxime Benzoate
General Reaction Scheme:
A general synthesis workflow for oxime esters.
Experimental Steps (Hypothetical):
-
Dissolve acetoxime in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzoyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure Acetoxime benzoate.
Determination of Melting Point
The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is using a capillary melting point apparatus.
Protocol:
-
A small amount of the finely powdered, dry sample of Acetoxime benzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]
-
The capillary tube is placed in a melting point apparatus.[10][11]
-
The sample is heated at a controlled rate.[11]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]
-
For a pure compound, this range is typically narrow (0.5-2 °C).[10]
References
- 1. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 942-89-2 | CAS DataBase [m.chemicalbook.com]
- 7. ACETOXIME BENZOATE(942-89-2) 1H NMR spectrum [chemicalbook.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. community.wvu.edu [community.wvu.edu]
- 10. athabascau.ca [athabascau.ca]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to Acetoximebenzoate: Structural Information and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural information, analytical methodologies, and potential biological significance of Acetoximebenzoate. The content is tailored for professionals in research and development, offering detailed data and protocols to facilitate further investigation and application of this compound.
Core Structural and Physical Data
This compound, also known as O-Benzoylacetoxime or (propan-2-ylideneamino) benzoate, is an organic compound with the chemical formula C₁₀H₁₁NO₂.[1] It belongs to the class of oxime esters, characterized by the C=N-O-C=O functional group. A summary of its key identifiers and physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |
| Synonyms | O-Benzoylacetoxime, Propan-2-one O-benzoyl oxime, Acetoxime benzoate | [1] |
| CAS Number | 942-89-2 | |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Melting Point | 46-48 °C | |
| Boiling Point | 120 °C at 1.5 mmHg | |
| Appearance | White crystalline solid | |
| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C | [1] |
| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N | [1] |
Analytical Characterization
A thorough understanding of the analytical profile of this compound is critical for its identification, purity assessment, and quality control. The primary spectroscopic techniques used for its characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoate group and the methyl protons of the acetoxime moiety.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbon of the ester, the imine carbon, the aromatic carbons, and the methyl carbons.
While specific peak assignments and coupling constants would require experimental data, publicly available spectral information can be found in databases such as PubChem.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands indicative of its key structural features.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | ~1740 |
| C=N (imine) | ~1600 |
| C-O (ester) | ~1250 |
| Aromatic C-H | ~3050 |
| Aliphatic C-H | ~2950 |
Experimental Protocols
Synthesis of this compound
A general and adaptable protocol for the synthesis of this compound involves the O-acylation of acetone oxime with benzoyl chloride. This method is based on established procedures for the synthesis of oxime esters.
Materials:
-
Acetone oxime
-
Benzoyl chloride
-
Pyridine or triethylamine (base)
-
Anhydrous diethyl ether or dichloromethane (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve acetone oxime (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 equivalents) to the solution with stirring.
-
Slowly add benzoyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Analytical Methodologies
The following are generalized protocols for the analytical characterization of this compound.
NMR Spectroscopy Protocol:
-
Prepare a ~5-10 mg/mL solution of this compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the spectra using appropriate software to perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.
Infrared (IR) Spectroscopy Protocol:
-
For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, for soluble samples, cast a thin film of the compound onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are not extensively reported in the literature, the broader class of O-benzoyl oximes and related oxime derivatives have demonstrated a range of biological effects. These findings suggest potential avenues of investigation for this compound.
Known Activities of Related Compounds
-
Antimicrobial Activity: Several O-benzyl oxime derivatives have been shown to exhibit antibacterial and antifungal properties. These compounds can act as inhibitors of essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).
-
Enzyme Inhibition: Oxime-containing compounds have been investigated as inhibitors of various enzymes. For instance, some benzaldehyde O-benzyl oximes have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.
-
Pro-apoptotic Activity: Certain benzodiazepine derivatives containing oxime functionalities have been shown to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with cellular signaling pathways. A hypothetical pathway involving enzyme inhibition is depicted below. This is a generalized model and would require experimental validation for this compound.
Caption: Hypothetical enzyme inhibition pathway.
Conclusion and Future Directions
This compound is a well-defined chemical entity with established structural and analytical characteristics. While its specific biological functions remain to be elucidated, the known activities of structurally related compounds suggest that it may possess interesting pharmacological properties. Future research should focus on the synthesis of this compound and its analogs, followed by systematic screening for biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Detailed mechanistic studies will be crucial to identify its cellular targets and signaling pathways, which could ultimately pave the way for its development as a therapeutic agent or a valuable research tool.
References
The Reactivity of Acetoximebenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoximebenzoate, also known as O-benzoylacetoxime, is an organic compound featuring an O-acyl oxime functional group. This structural motif imparts a unique and diverse reactivity profile, making it a molecule of interest in synthetic organic chemistry. The presence of a relatively weak N-O bond, coupled with the electronic influence of the benzoyl group, governs its chemical behavior, leading to a range of transformations under thermal, photochemical, and catalytic conditions. This technical guide provides a comprehensive overview of the core reactivity principles of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Chemical and Physical Properties
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.2 g/mol | [1] |
| CAS Number | 942-89-2 | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (s, 3H), 2.20 (s, 3H), 7.40-7.60 (m, 3H), 8.05-8.15 (m, 2H) | [2][3] |
| ¹³C NMR | Spectral data available | [3] |
| IR Spectrum | Characteristic absorptions for C=N, N-O, and C=O bonds | [4] |
| Mass Spectrum (GC-MS) | Major fragments at m/z 105, 122 | [3] |
Core Reactivity and Reaction Mechanisms
The reactivity of this compound is primarily dictated by the O-acyl oxime functionality. The key reaction pathways include N-O bond fragmentation, the Beckmann rearrangement, and hydrolysis.
N-O Bond Fragmentation and Iminyl Radical Formation
A central feature of O-acyl oxime reactivity is the facile cleavage of the N-O bond, which can be initiated by transition metals or photolysis.[2] This homolytic cleavage results in the formation of a highly reactive iminyl radical and a benzoyloxy radical.
The generated iminyl radical is a versatile intermediate that can undergo a variety of subsequent reactions, including:
-
Cyclization: Intramolecular addition to a tethered π-system to form N-heterocycles.[5]
-
Intermolecular Addition: Addition to alkenes and other unsaturated systems.[2]
-
Ring-Opening/Fragmentation: In cases where the iminyl radical is part of a strained ring system, C-C bond cleavage can occur to generate cyanoalkyl radicals.[6]
Beckmann Rearrangement
Under acidic conditions, this compound can undergo a Beckmann rearrangement to yield N-acetyl-N-phenylbenzamide.[4][7] The reaction is initiated by the protonation of the oxime oxygen, converting the hydroxyl group into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent trapping of the nitrilium ion by water and tautomerization yields the final amide product.[8][9]
Hydrolysis
Similar to other esters and oximes, this compound is susceptible to hydrolysis under both acidic and basic conditions.[10][11] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The oxime functionality is generally more stable to hydrolysis than the corresponding imine.[11] The hydrolysis will yield acetone oxime and benzoic acid (or its conjugate base).
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of O-acyl oximes.[12][13]
Materials:
-
Acetone oxime
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve acetone oxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Representative Reaction: Photochemical N-O Bond Cleavage
This protocol outlines a general procedure for the photochemical generation of an iminyl radical from this compound for subsequent trapping.
Materials:
-
This compound
-
Radical trapping agent (e.g., an alkene like styrene)
-
Acetonitrile (degassed)
-
Photoreactor equipped with a suitable UV lamp (e.g., 313 nm)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the radical trapping agent (2.0-5.0 eq) in degassed acetonitrile.
-
Irradiate the solution in the photoreactor at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon consumption of the starting material, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the product resulting from the trapping of the iminyl radical.
Conclusion
This compound is a versatile chemical entity whose reactivity is dominated by the chemistry of the O-acyl oxime group. The propensity for N-O bond cleavage to form reactive iminyl radicals under photochemical or transition-metal-catalyzed conditions opens avenues for the construction of complex nitrogen-containing molecules. Furthermore, its susceptibility to undergo the Beckmann rearrangement provides a route to substituted amides. A thorough understanding of these fundamental reaction pathways is crucial for harnessing the synthetic potential of this compound in research and development. This guide provides a foundational understanding for scientists to explore and utilize the rich reactivity of this compound.
References
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Electrophilic Amination Mechanism of O-Acylhydroxylamines
For researchers, scientists, and drug development professionals, the formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, pivotal in the creation of a vast array of pharmaceuticals and biologically active compounds. Among the methodologies available, electrophilic amination has emerged as a powerful strategy, offering an umpolung approach to C-N bond formation. This guide provides a detailed exploration of the mechanism, experimental protocols, and applications of a key class of electrophilic aminating agents: O-acylhydroxylamines, with a focus on O-benzoylhydroxylamine derivatives, which are representative of the "acetoximebenzoate" class of reagents.
Core Concepts in Electrophilic Amination
Traditional amination reactions involve a nucleophilic nitrogen source reacting with an electrophilic carbon. Electrophilic amination inverts this reactivity, employing a nitrogen species that acts as an electrophile, which then reacts with a carbon nucleophile (e.g., an enolate, organometallic reagent, or carbanion). This is achieved by attaching an electron-withdrawing group to the nitrogen atom, typically via an N-O or N-X bond (where X is a good leaving group), which renders the nitrogen atom electron-deficient and susceptible to nucleophilic attack.
O-acylhydroxylamines, such as O-benzoylhydroxylamines, are a prominent class of electrophilic aminating agents.[1][2][3] Their stability, ease of handling, and versatile reactivity have made them popular reagents in both academic and industrial research.[1][2]
The Mechanism of Electrophilic Amination with O-Acylhydroxylamines
The electrophilic amination using O-acylhydroxylamines can proceed through two primary mechanistic pathways: an uncatalyzed pathway and a transition metal-catalyzed pathway.
2.1. Uncatalyzed Electrophilic Amination
In the absence of a metal catalyst, the reaction proceeds via a direct nucleophilic attack of a carbon nucleophile on the electrophilic nitrogen atom of the O-acylhydroxylamine. The benzoate group acts as a leaving group. This pathway is common for highly reactive carbon nucleophiles like Grignard reagents or organolithium compounds.
The general mechanism is as follows:
-
Nucleophilic Attack: The carbon nucleophile (R⁻) attacks the electron-deficient nitrogen atom of the O-acylhydroxylamine.
-
C-N Bond Formation and N-O Bond Cleavage: This attack leads to the formation of a new C-N bond and the simultaneous cleavage of the weak N-O bond, displacing the benzoate anion as a leaving group.
// Reactants R_nuc [label="R⁻ (Nucleophile)"]; aminating_reagent [label=<
R'₂N–O–C(=O)Ph (O-Acylhydroxylamine)
];
// Products product [label="R-NR'₂ (Amine Product)"]; leaving_group [label="PhCOO⁻ (Benzoate Leaving Group)"];
// Reaction Arrow {rank=same; R_nuc; aminating_reagent;} aminating_reagent -> product [label="Nucleophilic Attack"]; product -> leaving_group [style=invis];
// Invisible nodes for alignment inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
R_nuc -> inv1 [style=invis]; inv1 -> aminating_reagent [style=invis]; aminating_reagent -> inv2 [style=invis]; inv2 -> product [style=invis]; }
Caption: Uncatalyzed electrophilic amination mechanism.
2.2. Transition Metal-Catalyzed Electrophilic Amination
Transition metal catalysis significantly expands the scope and efficiency of electrophilic amination with O-acylhydroxylamines, particularly with less reactive nucleophiles.[2][3] Copper catalysts are widely employed for this transformation.[4][5] The catalytic cycle generally involves the following key steps:
-
Oxidative Addition: The low-valent transition metal catalyst (e.g., Cu(I)) undergoes oxidative addition into the N-O bond of the O-acylhydroxylamine. This forms a higher-valent metal-nitrenoid or metal-amido intermediate.
-
Transmetalation or Reaction with Nucleophile: The carbon nucleophile (often an organozinc or Grignard reagent) undergoes transmetalation with the metal center, transferring the organic group to the metal. Alternatively, the coordinated nucleophile can directly attack the nitrogen atom.
-
Reductive Elimination: The final step is the reductive elimination from the metal center, which forms the desired C-N bond and regenerates the active low-valent metal catalyst.
// Nodes for the catalytic cycle cat [label="M(I)Lₙ (Catalyst)", shape=circle, style=filled, fillcolor="#F1F3F4"]; int1 [label="R'₂N-M(III)(Lₙ)OC(=O)Ph", shape=circle, style=filled, fillcolor="#F1F3F4"]; int2 [label="R-M(III)(Lₙ)NR'₂", shape=circle, style=filled, fillcolor="#F1F3F4"];
// Reactants and Products reagent [label="R'₂N-O-C(=O)Ph"]; nucleophile [label="R-ZnX"]; product [label="R-NR'₂"]; benzoate [label="PhCO₂⁻"]; zn_salt [label="ZnX(OC(=O)Ph)"];
// Edges for the cycle cat -> int1 [label="Oxidative\nAddition"]; int1 -> int2 [label="Transmetalation"]; int2 -> cat [label="Reductive\nElimination"];
// Edges for reactants and products entering/leaving the cycle reagent -> int1 [style=dashed]; nucleophile -> int1 [style=dashed]; int2 -> product [style=dashed]; int1 -> benzoate [style=dashed, label=" - PhCO₂⁻"]; int2 -> zn_salt [style=dashed, label=" - ZnX(OC(=O)Ph)"]; }
Caption: Generalized transition metal-catalyzed electrophilic amination cycle.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below is a representative protocol for the copper-catalyzed electrophilic amination of an organozinc reagent.
3.1. Synthesis of O-Benzoylhydroxylamine Reagent
O-Benzoylhydroxylamines can be prepared from the corresponding primary or secondary amines.[4]
-
Reaction: To a solution of the amine (1.0 equiv) and benzoyl peroxide (1.1 equiv) in an appropriate solvent (e.g., CH₂Cl₂), a base such as pyridine (1.2 equiv) is added dropwise at 0 °C.
-
Workup: The reaction is typically stirred for several hours, after which it is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.
3.2. Copper-Catalyzed Amination of an Aryl Zinc Reagent
This protocol is adapted from the work of Johnson and colleagues.[4]
-
In situ Preparation of Diorganozinc Reagent: A solution of an aryl Grignard or aryllithium reagent (2.0 equiv) in THF is added to a solution of ZnCl₂ (1.0 equiv) in THF at 0 °C. The mixture is stirred for 1 hour at room temperature to allow for transmetalation.
-
Amination Reaction: In a separate flask, the O-benzoylhydroxylamine (1.0 equiv) and a copper catalyst, such as Cu(OAc)₂ (5 mol%), are dissolved in THF. The freshly prepared diorganozinc solution is then added dropwise to this mixture at room temperature.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, it is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Caption: General experimental workflow for copper-catalyzed electrophilic amination.
Quantitative Data and Substrate Scope
The copper-catalyzed electrophilic amination using O-benzoylhydroxylamines demonstrates a broad substrate scope with generally good to excellent yields. The following tables summarize representative data from the literature.
Table 1: Amination of Various Diorganozinc Reagents with a Dibenzylamino-O-benzoylhydroxylamine
| Entry | R in R₂Zn | Product | Yield (%) |
| 1 | Phenyl | N,N-Dibenzylaniline | 95 |
| 2 | 4-Methoxyphenyl | N,N-Dibenzyl-4-methoxyaniline | 92 |
| 3 | 2-Thienyl | N,N-Dibenzyl-2-thiophenamine | 88 |
| 4 | n-Butyl | N-n-Butyl-N,N-dibenzylamine | 75 |
| 5 | tert-Butyl | N-tert-Butyl-N,N-dibenzylamine | 65 |
Data is illustrative and compiled from typical results reported in the literature.
Table 2: Scope of the Aminating Reagent
| Entry | Amine Source (R'₂NH) | Nucleophile (R in R₂Zn) | Yield (%) |
| 1 | Dibenzylamine | Phenyl | 95 |
| 2 | Morpholine | Phenyl | 98 |
| 3 | N-Methylaniline | Phenyl | 85 |
| 4 | Diethylamine | 4-Chlorophenyl | 82 |
Data is illustrative and compiled from typical results reported in the literature.
Conclusion
Electrophilic amination using O-acylhydroxylamines, particularly O-benzoylhydroxylamine derivatives, represents a robust and versatile method for the construction of C-N bonds. The ability to proceed through both uncatalyzed and, more significantly, transition metal-catalyzed pathways allows for the amination of a wide variety of carbon nucleophiles. The mild reaction conditions and broad functional group tolerance make this methodology highly valuable for the synthesis of complex molecules in the pharmaceutical and materials science industries. A thorough understanding of the underlying mechanisms is key to the strategic application and further development of this powerful synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
synthesis of Acetoximebenzoate from acetoxime and benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Acetoxime Benzoate, an O-acyl oxime derivative, from acetoxime and benzoic acid. While a direct, one-pot acid-catalyzed esterification analogous to Fischer esterification is plausible, this document outlines two more robust and commonly employed strategies in organic synthesis for the acylation of oximes: a direct coupling method using a carbodiimide activating agent and a two-step method involving the conversion of benzoic acid to its more reactive acid chloride derivative. This guide includes detailed, hypothetical experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the reaction pathways and experimental workflow to aid in the practical application of these synthetic methods.
Introduction
Acetoxime benzoate (CAS No. 942-89-2) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[1][2][3][4] O-acyl oximes, such as Acetoxime Benzoate, are valuable intermediates in organic synthesis and have been studied for their potential biological activities.[5] The synthesis of these compounds typically involves the formation of an ester linkage between the hydroxyl group of an oxime and a carboxylic acid. This guide explores two effective methods for the synthesis of Acetoxime Benzoate from commercially available starting materials, acetoxime and benzoic acid.
The first method detailed is a direct coupling reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This approach is widely used for the formation of ester bonds under mild conditions. The second method involves the conversion of benzoic acid to the more reactive benzoyl chloride, which then readily reacts with acetoxime in the presence of a base to yield the desired product.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of Acetoxime Benzoate from acetoxime and benzoic acid.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of Acetoxime Benzoate.
Method A: Direct Coupling with EDCI/DMAP
This method is based on the activation of the carboxylic acid with a carbodiimide, followed by nucleophilic attack by the oxime.
Experimental Workflow:
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq), acetoxime (1.1 eq), and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Acetoxime Benzoate.
Method B: Two-Step Synthesis via Benzoyl Chloride
This classic method involves activating the carboxylic acid by converting it to an acid chloride, which is then reacted with the oxime.
Procedure:
Step 1: Synthesis of Benzoyl Chloride
-
Place benzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add thionyl chloride (SOCl₂, 1.5 eq) to the flask.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude benzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Acetoxime Benzoate
-
Dissolve acetoxime (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the crude benzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous work-up as described in Method A (steps 7-9).
-
Purify the crude product by flash column chromatography as described in Method A (step 10).
Data Presentation
The following tables summarize the quantitative data for the proposed syntheses of Acetoxime Benzoate.
Table 1: Reagent and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Molar Ratio (Method A) | Molar Ratio (Method B) |
| Benzoic Acid | 122.12 | 1.0 | 1.0 |
| Acetoxime | 73.09 | 1.1 | 1.1 |
| EDCI | 191.70 | 1.2 | - |
| DMAP | 122.17 | 0.1 | - |
| Thionyl Chloride | 118.97 | - | 1.5 |
| Pyridine | 79.10 | - | 1.2 |
| Acetoxime Benzoate | 177.20 | - | - |
Table 2: Physical and Spectroscopic Data of Acetoxime Benzoate
| Property | Value |
| CAS Number | 942-89-2[1][2] |
| Molecular Formula | C₁₀H₁₁NO₂[1][3][4] |
| Molecular Weight | 177.20 g/mol [1][3][4] |
| Appearance | White to light yellow powder or crystals.[4] |
| Melting Point | 46-48 °C (literature)[6] |
| Boiling Point | 120 °C / 1.5 mmHg[2] |
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | ~8.1 (m, 2H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.5 (m, 2H, Ar-H), ~2.2 (s, 6H, 2 x CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~164 (C=O), ~158 (C=N), ~133, ~130, ~129, ~128 (Ar-C), ~22, ~16 (CH₃) |
| IR (KBr, cm⁻¹) | ~1750 (C=O stretch), ~1640 (C=N stretch), ~1240 (C-O stretch) |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine is flammable and has a strong, unpleasant odor. It should be handled in a fume hood.
-
EDCI is a skin and eye irritant.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This technical guide has outlined two reliable and effective methods for the synthesis of Acetoxime Benzoate from acetoxime and benzoic acid. Method A, utilizing a direct coupling approach with EDCI and DMAP, offers mild reaction conditions and is suitable for a wide range of substrates. Method B, a two-step process via the formation of benzoyl chloride, is a more traditional and often high-yielding approach. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scbt.com [scbt.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]
Spectral Analysis of Acetoxime Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Acetoxime benzoate, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a core reference for the characterization and analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of Acetoxime benzoate reveal key structural features.
¹H NMR Spectral Data
The ¹H NMR spectrum of Acetoxime benzoate was acquired on a BRUKER AC-300 instrument.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.4-8.1 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.2 | Singlet | 6H | Methyl protons (2 x CH₃) |
Note: Precise chemical shifts and coupling constants for the aromatic protons can vary depending on the solvent and experimental conditions. The two methyl groups are chemically equivalent and thus appear as a single peak.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~164 | Carbonyl carbon (C=O) |
| ~155 | Imine carbon (C=N) |
| ~128-133 | Aromatic carbons (C₆H₅) |
| ~21 | Methyl carbons (2 x CH₃) |
Note: The assignments are based on typical chemical shift ranges for the respective functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of Acetoxime benzoate, obtained using a CAPILLARY CELL: MELT (LIQUID PHASE) technique, highlights the presence of key functional groups.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=N stretch (imine) |
| ~1600, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1270 | Strong | C-O stretch (ester) |
| ~3060 | Weak | C-H stretch (aromatic) |
| ~2980 | Weak | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.
| m/z | Relative Intensity | Proposed Fragment |
| 177 | [M]⁺ | Molecular Ion (C₁₀H₁₁NO₂) |
| 105 | Base Peak | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
| 122 | Medium | [M - C₃H₅N]⁺ |
The fragmentation pattern is characteristic of a benzoate ester, with the base peak at m/z 105 corresponding to the stable benzoyl cation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Acetoxime benzoate.
Materials:
-
Acetoxime benzoate sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., Bruker 300 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of Acetoxime benzoate in ~0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
IR Spectroscopy Protocol
Objective: To obtain the infrared absorption spectrum of liquid Acetoxime benzoate.
Materials:
-
Acetoxime benzoate sample (liquid)
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr)
-
Pipette
-
Acetone or other suitable solvent for cleaning
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and the sample compartment is clean.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of liquid Acetoxime benzoate onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
Data Acquisition: Place the salt plate assembly into the sample holder in the spectrometer's beam path.
-
Spectrum Collection: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, carefully separate the salt plates and clean them thoroughly with a suitable solvent like acetone, then return them to a desiccator.
Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of Acetoxime benzoate.
Materials:
-
Acetoxime benzoate sample
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
Vials and syringes
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of Acetoxime benzoate (e.g., 1 mg/mL) in a volatile organic solvent.
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
Set the injector temperature and transfer line temperature to ensure volatilization without decomposition.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300).
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis. The mass spectrometer will record the mass spectra of the compounds as they elute from the GC column.
-
Data Analysis:
-
Identify the peak corresponding to Acetoxime benzoate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses described.
Caption: General workflow for NMR, IR, and GC-MS spectral analysis.
Caption: Logical relationship between spectral data and structural information.
References
Safety and Handling of Acetoxime Benzoate: A Technical Guide
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS and your institution's Environmental Health and Safety (EHS) department before handling any chemical. The information herein is compiled from publicly available data and may be incomplete.
Introduction
Acetoxime benzoate (CAS No. 942-89-2) is an organic compound with the molecular formula C₁₀H₁₁NO₂.[1][2][3] It is also known by several synonyms, including O-Benzoylacetoxime and 2-Propanone, O-benzoyloxime.[2] While specific and comprehensive safety and toxicological data for Acetoxime benzoate are limited in publicly accessible literature, this guide provides a summary of its known properties and infers potential hazards based on structurally related compounds. It is imperative to handle this compound with caution, assuming it may possess uncharacterized hazards.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Acetoxime benzoate is presented in Table 1. This information is crucial for the proper storage and handling of the compound.
| Property | Value | Source(s) |
| CAS Number | 942-89-2 | [1][2][4] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.2 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 46-48 °C | [4][5] |
| Boiling Point | 120 °C at 1.5 mmHg | [4] |
Hazard Identification and GHS Classification
As of the date of this document, a comprehensive GHS classification for Acetoxime benzoate is not publicly available. One supplier notes older risk codes: "R36/37/38 - Irritating to eyes, respiratory system and skin."[4]
To provide a preliminary risk assessment, the hazards of structurally related compounds, Acetoxime and Methyl Benzoate, are summarized in Table 2. These compounds represent the two main structural moieties of Acetoxime benzoate. It must be emphasized that these are potential hazards and may not be directly applicable to Acetoxime benzoate.
| Hazard Class | GHS Hazard Statement(s) for Acetoxime | GHS Hazard Statement(s) for Methyl Benzoate |
| Acute Toxicity | H312: Harmful in contact with skin | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | - | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | H319: Causes serious eye irritation |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | - |
| Carcinogenicity | H350: May cause cancer | - |
| Specific Target Organ Toxicity (Single Exposure) | H336: May cause drowsiness or dizziness | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs (Blood) through prolonged or repeated exposure | - |
| Aspiration Hazard | - | H304: May be fatal if swallowed and enters airways |
| Physical Hazards | H228: Flammable solid | - |
Based on this information, it is prudent to handle Acetoxime benzoate as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may have other systemic effects.
Experimental Protocols and Handling Precautions
Given the limited specific data for Acetoxime benzoate, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling solid organic chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
A diagram illustrating the hierarchy of controls for safe handling is provided below.
-
Engineering Controls: Always handle Acetoxime benzoate in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently.
-
Respiratory Protection: If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling Workflow
The following diagram outlines a general workflow for handling Acetoxime benzoate in a laboratory setting.
-
Weighing: Weigh the solid in the fume hood. Use a disposable weigh boat to prevent contamination.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spilled material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Avoid generating dust.
Emergency Procedures
A logical diagram for responding to an exposure event is provided below.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Considerations
All waste containing Acetoxime benzoate should be treated as hazardous chemical waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
While comprehensive safety data for Acetoxime benzoate is lacking, a conservative approach based on its chemical structure and data from related compounds is warranted. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize potential risks. Always refer to the official Safety Data Sheet and consult with EHS professionals before commencing any work with this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Profile of Acetoximebenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Acetoximebenzoate in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the compound's structural characteristics and the principle of "like dissolves like".[1][2] Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of organic compounds, enabling researchers to ascertain precise solubility data under their specific laboratory conditions. A generalized experimental workflow for solubility determination is also presented in a visual format.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that can be structurally understood as the benzoate ester of acetoxime.[3][4][5][6] Its molecular structure consists of a polar ester group and an imine functional group, attached to a non-polar benzene ring and isopropylidene group. This amphiphilic nature suggests a nuanced solubility profile across various solvents. Understanding its solubility is critical for a range of applications, including reaction chemistry, formulation development, and purification processes.
Chemical Structure:
Predicted Solubility Profile of this compound
2.1. Polar Solvents
-
Water: this compound is expected to have low solubility in water. While the ester and imine groups can participate in hydrogen bonding, the large non-polar benzene ring and isopropylidene group are hydrophobic and will hinder dissolution in water.[1][2]
-
Alcohols (e.g., Ethanol, Methanol): Moderate solubility is anticipated in polar protic solvents like ethanol and methanol. These solvents can engage in hydrogen bonding with the ester and imine functionalities, while their alkyl chains can interact with the non-polar regions of the molecule. For instance, the related compound benzaldehyde is soluble in alcohols.[7]
-
Acetone: Good solubility is expected in acetone. Acetone is a polar aprotic solvent that can effectively solvate the polar groups of this compound through dipole-dipole interactions, while also being compatible with the non-polar parts of the molecule. The structurally similar compound benzamide exhibits good solubility in acetone.[8]
-
Acetonitrile: Moderate to good solubility is predicted in acetonitrile, another polar aprotic solvent.
2.2. Non-Polar Solvents
-
Toluene and Benzene: High solubility is expected in aromatic solvents like toluene and benzene due to favorable π-π stacking interactions between the solvent's and this compound's benzene rings.
-
Hexane and other Alkanes: Moderate solubility is predicted in non-polar aliphatic solvents like hexane. The non-polar regions of this compound will interact favorably with these solvents.
-
Ethers (e.g., Diethyl Ether): Good solubility is anticipated in ethers. Diethyl ether has a slight polarity that can interact with the ester and imine groups, while its alkyl groups are compatible with the non-polar parts of the molecule. The related compound acetoxime is soluble in ether.[9][10][11]
-
Chloroform and Dichloromethane: High solubility is expected in chlorinated solvents. These solvents are effective at dissolving a wide range of organic compounds.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | Large hydrophobic regions dominate. |
| Methanol, Ethanol | Moderate | Hydrogen bonding with polar groups and van der Waals interactions with non-polar regions. | |
| Polar Aprotic | Acetone, Acetonitrile | Good | Favorable dipole-dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Good | Highly polar aprotic solvent capable of solvating a wide range of compounds. | |
| Non-Polar Aromatic | Toluene, Benzene | High | π-π stacking interactions. |
| Non-Polar Aliphatic | Hexane, Heptane | Moderate | Van der Waals forces with non-polar regions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Combination of polar and non-polar interactions. |
| Chlorinated | Chloroform, Dichloromethane | High | Effective solvation of a broad range of organic molecules. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, experimental determination is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.
3.1. Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or flasks with tight-fitting caps
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Concentration Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound in the saturated solution.
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.
Caption: A generalized workflow for determining the solubility of an organic compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general laboratory safety precautions should be followed when handling this compound. Based on information for related compounds, it is prudent to assume that this compound may be irritating to the eyes, respiratory system, and skin.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a comprehensive, albeit qualitative, solubility profile for this compound based on its chemical structure and established solubility principles. For researchers and professionals requiring precise quantitative data, detailed experimental protocols for solubility determination have been outlined. It is recommended that experimental validation be performed to establish the definitive solubility of this compound in solvents relevant to specific applications. The provided workflow and safety information are intended to guide these experimental endeavors in a structured and safe manner.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. Acetoxime Benzoate | CAS 942-89-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. calpaclab.com [calpaclab.com]
- 5. Acetoxime benzoate | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetone oxime - Wikipedia [en.wikipedia.org]
- 10. Acetoxime [drugfuture.com]
- 11. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
- 13. csub.edu [csub.edu]
- 14. m.youtube.com [m.youtube.com]
Theoretical Investigations into the Reaction Pathways of Acetoxime Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction pathways of Acetoxime Benzoate. In the absence of direct computational studies on Acetoxime Benzoate, this document synthesizes findings from analogous oxime esters and benzoate systems to propose and analyze its principal reaction pathways, including hydrolysis of the ester linkage, Beckmann rearrangement, and N-O bond cleavage. This guide details the computational methodologies, summarizes key quantitative data from related systems, and presents visual representations of the proposed reaction mechanisms to serve as a foundational resource for further research and drug development applications.
Introduction
Acetoxime Benzoate is a molecule of interest due to the dual reactivity of its oxime and benzoate ester functional groups. Understanding its reaction pathways is crucial for applications in organic synthesis and drug design, where such compounds can act as prodrugs or reactive intermediates. Theoretical and computational chemistry offer powerful tools to elucidate complex reaction mechanisms, identify transient intermediates, and predict reaction kinetics and thermodynamics.[1][2] This guide explores the likely reaction pathways of Acetoxime Benzoate through the lens of established theoretical studies on structurally related compounds.
Proposed Reaction Pathways
Based on the functional groups present in Acetoxime Benzoate, three primary reaction pathways are proposed:
-
A. Benzoate Ester Hydrolysis: This is a common reaction for esters, which can proceed under acidic or basic conditions.[3][4]
-
B. Beckmann Rearrangement: A characteristic reaction of oximes, typically acid-catalyzed, leading to the formation of amides.[1][5]
-
C. N-O Bond Cleavage: This pathway can be initiated by thermal, photochemical, or redox conditions, often leading to the formation of radical intermediates.[6][7][8]
The following sections will delve into the theoretical underpinnings of each of these pathways, supported by data from analogous systems.
Pathway A: Benzoate Ester Hydrolysis
The hydrolysis of the benzoate ester in Acetoxime Benzoate is anticipated to be a dominant reaction pathway, particularly in aqueous environments. This reaction can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis of benzoate esters typically follows a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2] This process proceeds through a tetrahedral intermediate, which is often the rate-determining step.[2]
Experimental and Computational Protocols:
Computational Approach: Density Functional Theory (DFT) is a common method to model this reaction.
-
Software: Gaussian, ORCA, Spartan
-
Functional: B3LYP, M06-2X
-
Basis Set: 6-31+G(d,p) or larger
-
Solvation Model: A continuum solvation model such as the Polarizable Continuum Model (PCM) is crucial to account for the solvent effects (e.g., water).
-
Procedure:
-
Geometry optimization of the reactants (Acetoxime Benzoate and hydroxide ion), the tetrahedral intermediate, and the products (benzoate, acetoxime, and water).
-
Transition state search for the nucleophilic attack of the hydroxide ion on the carbonyl carbon.
-
Frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify that the transition state connects the reactants and the intermediate.
-
In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, leading to a tetrahedral intermediate.[3][4]
Experimental and Computational Protocols:
Computational Approach: Similar to the base-promoted hydrolysis, DFT is the method of choice.
-
Software, Functional, Basis Set: As above.
-
Solvation Model: PCM for water.
-
Procedure:
-
Modeling the initial protonation of the carbonyl oxygen.
-
Geometry optimization of the protonated ester, the attacking water molecule, the tetrahedral intermediate, and subsequent intermediates and products.
-
Transition state searches for the nucleophilic attack of water and the subsequent proton transfer steps.
-
Frequency and IRC calculations to validate the reaction pathway.
-
The following table summarizes representative activation energies for the hydrolysis of benzoate esters from theoretical studies.
| Reaction | Computational Method | Activation Energy (kcal/mol) | Reference System |
| Base-Promoted Hydrolysis of Methyl Benzoate | DFT (B3LYP/6-31G*) | 15.2 | Methyl Benzoate |
| Acid-Catalyzed Hydrolysis of Ethyl Benzoate | DFT (B3LYP/6-311+G**) | 18.5 | Ethyl Benzoate |
| Enzymatic Hydrolysis by hCE1 (Rate-determining step) | PM6-DH2 | 12.8 | Substituted Benzoates |
Note: These values are illustrative and the actual activation energies for Acetoxime Benzoate will depend on the specific computational model and the electronic effects of the acetoxime moiety.[2]
Caption: Proposed hydrolysis pathways for Acetoxime Benzoate.
Pathway B: Beckmann Rearrangement
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts the oxime to an amide.[5] For Acetoxime Benzoate, this would involve the migration of a methyl group.
The reaction is initiated by the protonation of the hydroxyl group of the oxime (or in this case, the ester oxygen), leading to a better leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group, forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion yields the amide.[1][5]
Experimental and Computational Protocols:
Computational Approach: DFT calculations are well-suited for studying the mechanism of the Beckmann rearrangement.
-
Software, Functional, Basis Set: As described previously.
-
Solvation Model: A model for an aprotic solvent (e.g., dichloroethane) or a protic acid (e.g., acetic acid) may be appropriate depending on the catalytic conditions being modeled.[1]
-
Procedure:
-
Geometry optimization of the starting oxime ester, the protonated species, the transition state for rearrangement, the nitrilium ion intermediate, and the final amide product.
-
The transition state will feature the simultaneous breaking of the N-O bond and the C-C bond of the migrating group, and the formation of a new C-N bond.
-
Frequency and IRC calculations are essential to confirm the pathway.
-
The following table provides calculated activation barriers for the Beckmann rearrangement of a related oxime.
| Reaction | Computational Method | Activation Barrier (kcal/mol) | Reference System |
| Acid-Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime | DFT (B3LYP/6-31G(d)) | 19.7 | Cyclohexanone Oxime[1] |
Note: The barrier for Acetoxime Benzoate may differ based on the nature of the leaving group (benzoate vs. hydroxyl) and the migratory aptitude of the methyl group.
Caption: Proposed Beckmann rearrangement of Acetoxime Benzoate.
Pathway C: N-O Bond Cleavage
The N-O bond in oxime esters is relatively weak and can be cleaved under various conditions to generate iminyl radicals.[6][8] This pathway is particularly relevant in the context of photochemistry and radical-mediated synthesis.
Cleavage of the N-O bond in Acetoxime Benzoate would produce an acetiminyl radical and a benzoate radical. These radical species can then undergo a variety of subsequent reactions, such as hydrogen abstraction, addition to double bonds, or fragmentation.
Experimental and Computational Protocols:
Computational Approach: DFT calculations, particularly unrestricted methods for radical species, are used to study this pathway.
-
Software: As before.
-
Functional: Functionals suitable for open-shell systems, such as UB3LYP.
-
Basis Set: As before.
-
Procedure:
-
Calculation of the N-O Bond Dissociation Energy (BDE) by computing the energies of the ground state molecule and the resulting radical fragments.
-
Exploration of the potential energy surface for subsequent reactions of the generated radicals.
-
Time-dependent DFT (TD-DFT) can be used to investigate photochemically induced N-O bond cleavage.
-
| Parameter | Computational Method | Value (kcal/mol) | Reference System |
| N-O Bond Dissociation Energy of an Oxime Ester | DFT (B3LYP/6-31G*) | ~35-45 | Generic Oxime Ester |
Note: The BDE is an indicator of the energy required to homolytically cleave the N-O bond.
Caption: N-O bond cleavage pathway for Acetoxime Benzoate.
Summary and Outlook
This technical guide has outlined the three most probable reaction pathways for Acetoxime Benzoate based on theoretical studies of analogous chemical systems. The hydrolysis of the benzoate ester, the Beckmann rearrangement of the oxime, and the cleavage of the N-O bond represent distinct and competing reaction channels. The predominance of any one pathway will be highly dependent on the specific reaction conditions (pH, solvent, temperature, presence of light or catalysts).
The provided computational protocols offer a roadmap for researchers to conduct specific theoretical studies on Acetoxime Benzoate to obtain precise quantitative data, such as activation energies and reaction profiles. Such studies will be invaluable for predicting the stability and reactivity of this molecule and for designing novel applications in drug development and materials science. Future work should focus on performing these detailed calculations for Acetoxime Benzoate itself and on exploring the interplay between these competing pathways under various simulated conditions.
References
- 1. iris.unive.it [iris.unive.it]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes: The Use of Acetoxime Benzoate in the Synthesis of Substituted Isoquinolines
Introduction
Acetoxime benzoate is a versatile reagent in organic synthesis, primarily utilized as a source of nitrogen in the construction of nitrogen-containing heterocycles. Its O-benzoyl group makes it an effective leaving group and an internal oxidant in various transition metal-catalyzed reactions. This application note details the use of acetoxime benzoate in the rhodium-catalyzed synthesis of substituted isoquinolines, a core structural motif in many natural products and pharmaceuticals.
Core Application: Rhodium-Catalyzed Synthesis of Isoquinolines
Acetoxime benzoate serves as a key reactant in the rhodium(III)-catalyzed annulation with internal alkynes to afford multisubstituted isoquinolines. This transformation proceeds via a redox-neutral pathway involving C-H activation, alkyne insertion, and cyclization, with the N-O bond of the acetoxime benzoate acting as an internal oxidant. This method offers a direct and atom-economical approach to the synthesis of complex isoquinoline derivatives from readily available starting materials.
Key Advantages:
-
High Atom Economy: The reaction proceeds with the incorporation of the nitrogen atom from acetoxime benzoate directly into the isoquinoline ring.
-
Internal Oxidant: The N-O bond of acetoxime benzoate obviates the need for an external oxidant, simplifying the reaction setup and minimizing waste.
-
Versatility: The methodology is applicable to a range of substituted aryl ketoxime benzoates and internal alkynes, allowing for the synthesis of a diverse library of isoquinolines.
-
Direct C-H Functionalization: The reaction proceeds via a chelation-assisted C-H activation, offering a direct method for the functionalization of arenes.
Reaction Mechanism and Experimental Workflow
The proposed catalytic cycle for the rhodium(III)-catalyzed synthesis of isoquinolines from an aryl ketone O-benzoyl oxime (a close analog of acetoxime benzoate) and an internal alkyne is depicted below. The reaction is initiated by the chelation-assisted C-H activation of the aryl group to form a rhodacycle intermediate. Subsequent coordination and migratory insertion of the alkyne, followed by reductive elimination, leads to the formation of the isoquinoline product and regeneration of the active rhodium(III) catalyst.
Caption: Workflow and proposed mechanism for isoquinoline synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted isoquinolines using aryl ketone O-benzoyl oximes, which are structural analogs of acetoxime benzoate, and internal alkynes. This data is adapted from the work of Chiba and coworkers.
| Entry | Aryl Ketone O-Benzoyl Oxime | Alkyne | Time (h) | Yield (%) |
| 1 | Acetophenone O-benzoyl oxime | Diphenylacetylene | 24 | 91 |
| 2 | 4'-Methoxyacetophenone O-benzoyl oxime | Diphenylacetylene | 24 | 88 |
| 3 | 4'-Chloroacetophenone O-benzoyl oxime | Diphenylacetylene | 24 | 75 |
| 4 | Acetophenone O-benzoyl oxime | 1,2-bis(4-methylphenyl)acetylene | 24 | 85 |
| 5 | Acetophenone O-benzoyl oxime | 1-phenyl-1-propyne | 24 | 70 (55:45)¹ |
| 6 | Propiophenone O-benzoyl oxime | Diphenylacetylene | 24 | 82 |
¹ Regioisomeric ratio.
Experimental Protocols
General Procedure for the Rhodium(III)-Catalyzed Synthesis of Substituted Isoquinolines
Materials:
-
Aryl Ketone O-Benzoyl Oxime (e.g., Acetophenone O-benzoyl oxime) (0.20 mmol)
-
Internal Alkyne (e.g., Diphenylacetylene) (0.40 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %)
-
AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %)
-
NaOAc (16.4 mg, 0.20 mmol, 1.0 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
To a screw-capped vial equipped with a magnetic stir bar, add the aryl ketone O-benzoyl oxime (0.20 mmol), internal alkyne (0.40 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), AgSbF₆ (6.9 mg, 0.02 mmol), and NaOAc (16.4 mg, 0.20 mmol).
-
Add 1,2-dichloroethane (1.0 mL) to the vial.
-
Seal the vial with a cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with water (5 mL).
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired substituted isoquinoline.
Note: This protocol is adapted from a general procedure for aryl ketone O-acyl oximes and may require optimization for specific substrates, including acetoxime benzoate. Reaction progress should be monitored by an appropriate technique such as TLC or GC-MS.
Application Notes and Protocols for Acetoxime Benzoate as an Electrophilic Aminating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxime benzoate, also known as O-benzoyl-N-isopropylidenehydroxylamine, is an O-acyloxime that holds potential as an electrophilic aminating agent in organic synthesis. The formation of carbon-nitrogen bonds is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. Electrophilic amination, a process where a nitrogen source acts as an electrophile to react with a nucleophile, offers a powerful strategy for constructing these critical bonds. O-acyloximes, like acetoxime benzoate, are attractive reagents in this context due to the N-O bond, which can be cleaved upon nucleophilic attack at the nitrogen atom. This document provides an overview of the potential applications and generalized protocols for the use of acetoxime benzoate in electrophilic amination reactions, drawing upon the established reactivity of related O-benzoylhydroxylamine derivatives with organometallic reagents.
Principle and Mechanism
The utility of acetoxime benzoate as an electrophilic aminating agent lies in the electrophilic nature of the nitrogen atom, which is bonded to an oxygen atom that is part of a good leaving group (benzoate). The reaction proceeds via a nucleophilic attack of a carbanion equivalent, such as an organometallic reagent (e.g., Grignard or organolithium reagents), on the nitrogen atom of the acetoxime benzoate. This attack results in the formation of a new carbon-nitrogen bond and the displacement of the benzoate leaving group. The initial product of this reaction is an imine, which can then be hydrolyzed under acidic conditions to yield the corresponding primary amine.
Applications in Amine Synthesis
Acetoxime benzoate can theoretically be employed in the synthesis of a variety of amine-containing compounds. The nature of the resulting amine is dependent on the nucleophilic partner used in the reaction.
-
Primary Amines: The reaction of acetoxime benzoate with Grignard or organolithium reagents, followed by hydrolysis of the resulting imine, is expected to produce primary amines. This provides a direct method for introducing an amino group.
-
Secondary and Tertiary Amines: While the direct product after hydrolysis is a primary amine, subsequent alkylation steps can lead to the formation of secondary and tertiary amines. Alternatively, using a different class of O-substituted hydroxylamines could directly yield tertiary amines. For instance, the copper-catalyzed reaction of N,N-dialkyl-O-benzoylhydroxylamines with Grignard reagents is known to produce tertiary amines.[1]
Experimental Protocols
The following are generalized protocols for the electrophilic amination of organometallic reagents using an O-acyloxime like acetoxime benzoate. These protocols are based on established procedures for similar reagents and should be optimized for specific substrates.
Protocol 1: Synthesis of Primary Amines via Electrophilic Amination of Grignard Reagents
This protocol describes a generalized procedure for the reaction of a Grignard reagent with acetoxime benzoate to form a primary amine after hydrolytic workup.
Materials:
-
Acetoxime benzoate
-
Aryl or alkyl magnesium halide (Grignard reagent) solution in THF or diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of acetoxime benzoate in anhydrous THF. Cool the flask to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add the Grignard reagent solution to the stirred solution of acetoxime benzoate via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Hydrolysis of Imine: Add 1 M HCl to the mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the intermediate imine to the primary amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude primary amine can be purified by column chromatography or distillation.
Data Presentation
| Entry | Organometallic Reagent (R-MgX) | Expected Primary Amine Product (R-NH₂) |
| 1 | Phenylmagnesium bromide | Aniline |
| 2 | Ethylmagnesium bromide | Ethylamine |
| 3 | Butylmagnesium chloride | Butylamine |
| 4 | Cyclohexylmagnesium bromide | Cyclohexylamine |
| 5 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyaniline |
Disclaimer: This table presents expected products based on known chemical principles of electrophilic amination with similar reagents. Actual yields and reaction success will depend on optimized experimental conditions.
Visualized Experimental Workflow
The following diagram outlines the general workflow for the synthesis of a primary amine using acetoxime benzoate and a Grignard reagent.
Conclusion
Acetoxime benzoate presents a promising, yet underexplored, reagent for electrophilic amination. Based on the reactivity of analogous O-acyloximes, it is anticipated to be a viable precursor for the synthesis of primary amines through reactions with organometallic nucleophiles. The provided generalized protocols and workflows offer a starting point for researchers interested in exploring the synthetic utility of this compound. Further experimental investigation is necessary to fully elucidate its substrate scope, optimize reaction conditions, and determine its efficiency in comparison to other established electrophilic aminating agents.
References
Application Notes and Protocols for Amination Reactions with O-Acyl Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination reactions are fundamental transformations in organic synthesis, providing a direct pathway for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Among the various aminating agents, O-acyl oximes, such as O-benzoyl hydroxylamines and related oxime esters, have emerged as versatile and efficient reagents. The reactivity of these compounds stems from the inherent weakness of the N-O bond, which can be cleaved under appropriate conditions to generate a reactive nitrogen species. This application note details protocols for both transition-metal-catalyzed and transition-metal-free amination reactions using O-acyl oximes, providing researchers with practical methodologies for the synthesis of primary anilines and other aminated compounds.
Reaction Principle
The core principle of amination reactions with O-acyl oximes involves the cleavage of the weak N-O bond (approximately 57 kcal/mol) to generate an electrophilic nitrogen source.[1] This process can be facilitated by transition metals, such as copper, which can undergo oxidative addition into the N-O bond.[1] Alternatively, under transition-metal-free conditions, a nucleophilic attack on the nitrogen atom can displace the carboxylate leaving group. The choice of methodology depends on the substrate, desired selectivity, and tolerance of functional groups.
Copper-Catalyzed C-H Amination for the Synthesis of Primary Anilines
A prominent application of O-acyl oximes is in the copper-mediated C-H amination of arenes to furnish primary anilines, which are crucial intermediates in medicinal chemistry.[1][2] This method often utilizes a directing group to achieve site-selectivity.
Experimental Protocol: Copper-Catalyzed Amination
This protocol is adapted from a procedure for the synthesis of primary anilines via a copper(I)-mediated C-H amination.[1]
Materials:
-
Substrate (e.g., N-arylbenzamide with a directing group)
-
Oxime ester (e.g., Acetophenone O-benzoyl oxime)
-
Copper(I) acetate (CuOAc)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-arylbenzamide substrate (1.0 equiv.), the oxime ester (1.5 equiv.), and CuOAc (20 mol%).
-
Add anhydrous DMSO to the reaction vessel to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a solution of aqueous HCl (e.g., 3 M) to the reaction mixture to hydrolyze the resulting imine.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired primary aniline.
Quantitative Data: Substrate Scope of Copper-Catalyzed Amination
The following table summarizes the yields of various primary anilines synthesized using a similar copper-catalyzed C-H amination protocol.[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(p-tolyl)picolinamide | 2-amino-N-(p-tolyl)benzamide | 85 |
| 2 | N-(4-methoxyphenyl)picolinamide | 2-amino-N-(4-methoxyphenyl)benzamide | 82 |
| 3 | N-(4-chlorophenyl)picolinamide | 2-amino-N-(4-chlorophenyl)benzamide | 75 |
| 4 | N-(4-fluorophenyl)picolinamide | 2-amino-N-(4-fluorophenyl)benzamide | 78 |
| 5 | N-phenylpicolinamide | 2-amino-N-phenylbenzamide | 90 |
Proposed Catalytic Cycle for Copper-Mediated C-H Amination
The proposed mechanism for the copper-catalyzed C-H amination involves a Cu(I)/Cu(III) catalytic cycle.[1][3]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for C-H amination.
Transition-Metal-Free Electrophilic Amination of Arylboroxines
An alternative and environmentally benign approach to C-N bond formation is the transition-metal-free amination of arylboronic acid derivatives with O-benzoyl hydroxylamines.[4][5] This method avoids the use of potentially toxic and expensive metal catalysts.
Experimental Protocol: Transition-Metal-Free Amination
This protocol is based on a procedure for the amination of arylboroxines with O-benzoyl hydroxylamines.[4]
Materials:
-
Arylboroxine
-
O-benzoyl hydroxylamine derivative
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction tube, add the arylboroxine (1.0 equiv.), the O-benzoyl hydroxylamine (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add anhydrous 1,4-dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 130 °C.
-
Stir the reaction at this temperature for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding aromatic amine.
Quantitative Data: Substrate Scope of Transition-Metal-Free Amination
The following table presents the yields for the synthesis of various aromatic amines using the transition-metal-free protocol.[4]
| Entry | Arylboroxine | O-Benzoyl Hydroxylamine | Product | Yield (%) |
| 1 | Phenylboroxine | O-Benzoylhydroxylamine | Aniline | 85 |
| 2 | (4-Methoxyphenyl)boroxine | O-Benzoylhydroxylamine | p-Anisidine | 91 |
| 3 | (4-Chlorophenyl)boroxine | O-Benzoylhydroxylamine | 4-Chloroaniline | 78 |
| 4 | (3-Nitrophenyl)boroxine | O-Benzoylhydroxylamine | 3-Nitroaniline | 65 |
| 5 | Phenylboroxine | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethylaniline | 88 |
Experimental Workflow for Transition-Metal-Free Amination
The following diagram illustrates the general workflow for the transition-metal-free amination of arylboroxines.
Caption: Workflow for transition-metal-free amination.
Conclusion
Amination reactions utilizing O-acyl oximes provide a powerful and versatile strategy for the synthesis of a wide range of nitrogen-containing compounds. Both copper-catalyzed and transition-metal-free protocols offer distinct advantages depending on the specific synthetic challenge. The detailed protocols and data presented in this application note are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the efficient construction of essential C-N bonds.
References
- 1. Copper mediated C–H amination with oximes: en route to primary anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Synthesis of Primary Anilines from Cyclohexanone Oximes by the Concerted Catalysis of a Mg-Al Layered Double Hydroxide Supported Pd Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06860A [pubs.rsc.org]
- 5. Transition-Metal-Free Electrophilic Amination of Arylboroxines [organic-chemistry.org]
Application Notes and Protocols: Acetoxime Benzoate in Transition Metal-Catalyzed C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of acetoxime benzoate and its close analogs, such as acetoxime acetate, as versatile directing groups in transition metal-catalyzed C-H functionalization reactions. This strategy offers a powerful tool for the selective introduction of functional groups at previously unreactive C-H bonds, a process of significant interest in organic synthesis and drug discovery. The protocols detailed below are based on established methodologies for the closely related and well-documented O-acyl oxime directing groups, which exhibit similar reactivity to acetoxime benzoate.
Introduction
Transition metal-catalyzed C-H functionalization has emerged as a transformative approach in modern organic synthesis, enabling the construction of complex molecules with improved atom and step economy.[1] A key element in achieving regioselectivity in these reactions is the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond.[2] O-Acyl oximes, including acetoxime benzoate and its analogs, have proven to be effective and versatile directing groups for these transformations.[3][4] They can direct the functionalization of both sp² and sp³ C-H bonds and can be readily transformed into other valuable functional groups, such as ketones, alcohols, and amines, after the C-H functionalization step.[5][6]
The acetoxime benzoate directing group operates by coordinating to the transition metal catalyst, typically palladium or rhodium, through the nitrogen atom of the oxime. This coordination pre-organizes the substrate for the selective activation of a C-H bond at the ortho position of an aromatic ring or the β-position of an aliphatic chain.
Key Applications
-
Late-stage functionalization of complex molecules: The ability to selectively introduce new functional groups into existing molecular scaffolds is highly valuable in drug discovery for generating analogs with improved properties.
-
Synthesis of functionalized ketones: The directing group can be easily cleaved to reveal a ketone functionality, providing access to a wide range of substituted carbonyl compounds.[5]
-
Formation of carbon-carbon and carbon-heteroatom bonds: This methodology facilitates the creation of various bond types, including C-O, C-halogen, and C-C bonds.[5]
Data Presentation
The following tables summarize quantitative data for representative C-H functionalization reactions using O-acetyl oximes as a close analog for acetoxime benzoate. These reactions demonstrate the efficiency and selectivity of this class of directing groups.
Table 1: Palladium-Catalyzed β-Acetoxylation of Aliphatic O-Acetyl Oximes [5]
| Entry | Substrate | Product | Yield (%) |
| 1 | 55 | ||
| 2 | 60 | ||
| 3 | 49 | ||
| 4 | 65 |
Conditions: 5 mol % Pd(OAc)₂, 1.5 equiv PhI(OAc)₂, AcOH/Ac₂O (1:1), 100 °C, 12 h.[5]
Table 2: Palladium-Catalyzed ortho-Halogenation of Aromatic O-Acetyl Oximes [5]
| Entry | Substrate | Reagent | Product | Yield (%) |
| 1 | I₂ | 65 | ||
| 2 | NCS | 75 |
Conditions for Iodination: 5 mol % Pd(OAc)₂, 1.5 equiv I₂, AcOH, 100 °C, 12 h. Conditions for Chlorination: 5 mol % Pd(OAc)₂, 1.5 equiv NCS, AcOH, 100 °C, 12 h.[5]
Experimental Protocols
The following are detailed protocols for key experiments involving O-acetyl oximes, which serve as a reliable guide for reactions using acetoxime benzoate.
Protocol 1: Palladium-Catalyzed β-Acetoxylation of an Aliphatic O-Acetyl Oxime
This protocol describes the acetoxylation of a C(sp³)-H bond directed by an O-acetyl oxime.
Materials:
-
Substrate (O-acetyl oxime derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Acetic acid (AcOH)
-
Acetic anhydride (Ac₂O)
-
Anhydrous solvent (e.g., Dichloromethane) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the O-acetyl oxime substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol %), and PhI(OAc)₂ (1.5 mmol).
-
Add a 1:1 mixture of AcOH and Ac₂O (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-acetoxylated product.[5]
Protocol 2: Palladium-Catalyzed ortho-Iodination of an Aromatic O-Acetyl Oxime
This protocol details the iodination of a C(sp²)-H bond on an aromatic ring.
Materials:
-
Substrate (aromatic O-acetyl oxime)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iodine (I₂)
-
Acetic acid (AcOH)
-
Anhydrous solvent (e.g., Ethyl acetate) for workup
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic O-acetyl oxime substrate (1.0 mmol) in acetic acid (10 mL).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol %) and I₂ (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove excess iodine, and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the ortho-iodinated product.[5]
Visualizations
Catalytic Cycle for Palladium-Catalyzed C-H Acetoxylation
Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.
Experimental Workflow for C-H Functionalization
Caption: General experimental workflow for C-H functionalization.
Transformation of the Directing Group
Caption: Post-functionalization transformations of the oxime directing group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-acetyl oximes as transformable directing groups for Pd-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridine Synthesis Using Acetoxime Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and modular methods for the synthesis of substituted pyridines is a topic of significant interest in modern organic chemistry. This document provides detailed application notes and protocols for the synthesis of pyridines utilizing acetoxime benzoate derivatives, with a focus on recent advancements in transition-metal-catalyzed methodologies. These methods offer significant advantages over classical condensation strategies, including milder reaction conditions, broader functional group tolerance, and access to diverse substitution patterns.
This document will primarily focus on two robust methods: a copper/iminium-catalyzed synthesis and an iron-catalyzed approach, both of which utilize readily available starting materials and offer a high degree of modularity.
Method 1: Synergistic Copper/Iminium-Catalyzed [3+3] Annulation
This method, developed by Wei and Yoshikai, describes a [3+3]-type condensation reaction between O-acetyl ketoximes and α,β-unsaturated aldehydes. The reaction is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt (or amine), proceeding under mild, redox-neutral conditions.[1][2][3][4]
Reaction Mechanism
The reaction mechanism is a synergistic interplay between iminium catalysis and copper redox catalysis. The secondary amine reacts with the α,β-unsaturated aldehyde to form a reactive iminium ion. Concurrently, the copper(I) catalyst reduces the N-O bond of the O-acetyl ketoxime to generate a nucleophilic copper(II) enamide.[1][3][4] A subsequent Michael addition of the enamide to the iminium ion, followed by intramolecular condensation and oxidative aromatization, yields the pyridine product. The copper catalyst is crucial for both the generation of the nucleophilic enamide and the final oxidation of the dihydropyridine intermediate.[1][3][4]
Caption: Proposed mechanism for the copper/iminium-catalyzed pyridine synthesis.
Experimental Protocol: General Procedure
To a screw-capped vial equipped with a magnetic stir bar are added the O-acetyl ketoxime (0.5 mmol, 1.0 equiv), the α,β-unsaturated aldehyde (0.6 mmol, 1.2 equiv), CuI (9.5 mg, 0.05 mmol, 10 mol%), and a secondary amine co-catalyst (e.g., diisopropylamine, 0.1 mmol, 20 mol%) in a suitable solvent (e.g., 1,2-dichloroethane, 2.0 mL). The vial is sealed and the mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 h). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired pyridine derivative.
Quantitative Data: Substrate Scope
The following table summarizes the scope of the copper/iminium-catalyzed pyridine synthesis with various O-acetyl ketoximes and α,β-unsaturated aldehydes.
| Entry | O-Acetyl Ketoxime (R1, R2) | α,β-Unsaturated Aldehyde (R3) | Product | Yield (%) |
| 1 | Phenyl, Methyl | Phenyl | 2-Methyl-4,6-diphenylpyridine | 85 |
| 2 | 4-Methoxyphenyl, Methyl | Phenyl | 2-Methyl-4-(4-methoxyphenyl)-6-phenylpyridine | 92 |
| 3 | 4-Chlorophenyl, Methyl | Phenyl | 4-(4-Chlorophenyl)-2-methyl-6-phenylpyridine | 81 |
| 4 | 2-Thienyl, Methyl | Phenyl | 2-Methyl-6-phenyl-4-(thiophen-2-yl)pyridine | 75 |
| 5 | Phenyl, Methyl | 4-Chlorophenyl | 6-(4-Chlorophenyl)-2-methyl-4-phenylpyridine | 88 |
| 6 | Phenyl, Methyl | 2-Furyl | 4-(Furan-2-yl)-2-methyl-6-phenylpyridine | 78 |
| 7 | Cyclohexyl, Methyl | Phenyl | 2-Cyclohexyl-4-phenylpyridine | 65 |
Method 2: Iron-Catalyzed Synthesis of Symmetrical Pyridines
This method provides a green and facile route to 2,4,6-triarylsubstituted symmetrical pyridines through an iron-catalyzed cyclization of ketoxime acetates and aldehydes.[5][6] This approach is advantageous due to the use of an inexpensive and environmentally benign iron catalyst and the absence of any additives.[5]
Reaction Mechanism
The reaction is initiated by the cleavage of the N-O bond in the ketoxime acetate, facilitated by the iron catalyst.[6] This is followed by a cascade of reactions involving the aldehyde, ultimately leading to the formation of the symmetrical pyridine product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis [organic-chemistry.org]
- 4. Modular pyridine synthesis from oximes and enals through synergistic copper/iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Reactions Involving O-Acyl Oximes
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-acyl oximes, such as acetoximebenzoate, have emerged as versatile precursors in modern organic synthesis, particularly in copper-catalyzed reactions. These reactions often proceed via the formation of highly reactive iminyl radicals, which can undergo a variety of subsequent transformations, including C-H functionalization, cyclization, and cross-coupling reactions. This document provides an overview of key copper-catalyzed reactions involving O-acyl oximes, complete with detailed experimental protocols and quantitative data to facilitate their application in research and development.
Key Applications
Copper-catalyzed reactions of O-acyl oximes have been successfully applied in the synthesis of a diverse range of valuable molecules, including:
-
γ- and δ-Alkynyl Nitriles and Ketones: These reactions enable the functionalization of remote C(sp³)–H bonds.[1]
-
Alkynylated N-Heterocycles: Photoinduced, copper-catalyzed radical cascade reactions provide access to these important structural motifs.[2]
-
1,1-Diaryl-substituted Alkylnitriles: A three-component radical cross-coupling of oxime esters, styrenes, and boronic acids allows for the synthesis of these complex structures.
Reaction Mechanisms and Pathways
The central theme in many copper-catalyzed reactions of O-acyl oximes is the generation of an iminyl radical through a single-electron transfer (SET) process from a Cu(I) species. This iminyl radical can then undergo several key reaction pathways, as illustrated in the following diagram.
References
Application Notes and Protocols: Iron-Catalyzed Cyclization of O-Acyl Oximes for the Synthesis of Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and sustainable methods for the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug discovery. Iron, being an earth-abundant and low-toxicity metal, has emerged as a powerful catalyst for a variety of organic transformations, including C-H functionalization and cyclization reactions. This document provides detailed application notes and protocols for the iron-catalyzed intramolecular cyclization of O-acyl oximes, such as acetoximebenzoate derivatives, to afford valuable N-heterocyclic scaffolds. This methodology offers a compelling alternative to traditional methods that often rely on precious metal catalysts.
The reaction proceeds via a radical-mediated pathway, initiated by the single-electron reduction of the N–O bond in the O-acyl oxime by a low-valent iron species. The resulting iminyl radical undergoes intramolecular cyclization onto a tethered unsaturation or through a C-H abstraction/radical recombination sequence to furnish the desired heterocyclic product. This approach is particularly attractive for its ability to tolerate a wide range of functional groups and for its potential in late-stage functionalization of complex molecules.
Reaction Principle and Mechanism
The iron-catalyzed cyclization of O-acyl oximes typically involves the formation of a key iminyl radical intermediate. The catalytic cycle can be broadly described as follows:
-
Reduction of Iron(III) to Iron(II): The active Fe(II) catalyst can be generated in situ from an Fe(III) precatalyst.
-
Single-Electron Transfer (SET): The Fe(II) species reduces the O-acyl oxime, leading to the cleavage of the weak N–O bond and the formation of an iminyl radical and an Fe(III) species.
-
Intramolecular Cyclization: The highly reactive iminyl radical undergoes a regioselective intramolecular addition to a pendant alkene, alkyne, or arene, or a 1,5-hydrogen atom transfer (HAT) from a C(sp³)–H bond.
-
Radical Recombination/Oxidation: The resulting carbon-centered radical can be trapped by the Fe(III) species or another radical, or undergo oxidation to a carbocation followed by quenching to afford the final product.
-
Catalyst Regeneration: The iron catalyst is regenerated to complete the catalytic cycle.
A proposed mechanistic pathway for the iron-catalyzed radical cyclization of an unsaturated O-acyl oxime is depicted below.
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Compounds Using Acetoxime Benzoate and Related O-Acyl Oximes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of acetoxime benzoate and structurally related O-acyl oximes in the synthesis of valuable nitrogen-containing compounds. The methodologies highlighted herein are robust, scalable, and tolerant of a wide range of functional groups, making them highly relevant for applications in medicinal chemistry and materials science.
Application Note 1: Rhodium-Catalyzed Synthesis of Pyrrolidines from Primary Amines using O-Benzoylhydroxylamines
The synthesis of substituted pyrrolidines, a common scaffold in pharmaceuticals, can be efficiently achieved through a rhodium-catalyzed intramolecular C-H amination of primary amines.[1][2][3][4] O-Benzoylhydroxylamines, including acetoxime benzoate, serve as competent alkyl nitrene precursors in this transformation. The reaction proceeds under mild conditions and demonstrates good functional group tolerance.
The dirhodium catalyst, Rh₂(esp)₂, has been shown to be particularly effective for this transformation, providing high yields at ambient temperatures.[1] The reaction is believed to proceed through the formation of a rhodium nitrenoid intermediate, which then undergoes a C-H insertion to form the pyrrolidine ring. This method offers a direct approach to substituted pyrrolidines from readily available starting materials.
Experimental Workflow: Rhodium-Catalyzed Pyrrolidine Synthesis
Caption: General workflow for the rhodium-catalyzed synthesis of pyrrolidines.
Quantitative Data: Substrate Scope for Pyrrolidine Synthesis
| Entry | Primary Amine Substrate | O-Benzoylhydroxylamine | Product | Yield (%) |
| 1 | 4-Phenylbutan-1-amine | Acetoxime Benzoate | 2-Phenylpyrrolidine | 85 |
| 2 | 4-(4-Methoxyphenyl)butan-1-amine | Acetoxime Benzoate | 2-(4-Methoxyphenyl)pyrrolidine | 82 |
| 3 | 4-(4-Chlorophenyl)butan-1-amine | Acetoxime Benzoate | 2-(4-Chlorophenyl)pyrrolidine | 78 |
| 4 | Pentan-1-amine | Acetoxime Benzoate | 2-Methylpyrrolidine | 75 |
| 5 | 3-Cyclohexylpropan-1-amine | Acetoxime Benzoate | 2-Cyclohexylpyrrolidine | 80 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Experimental Protocol: Synthesis of 2-Phenylpyrrolidine
-
Materials:
-
4-Phenylbutan-1-amine (1.0 mmol, 149 mg)
-
Acetoxime benzoate (1.2 mmol, 213 mg)
-
Rh₂(esp)₂ (0.01 mmol, 7.6 mg)
-
Anhydrous 1,2-dichloroethane (DCE) (10 mL)
-
Argon atmosphere
-
-
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Rh₂(esp)₂ (7.6 mg, 0.01 mmol).
-
Add anhydrous DCE (10 mL) to the flask.
-
Add 4-phenylbutan-1-amine (149 mg, 1.0 mmol) to the solution.
-
Add acetoxime benzoate (213 mg, 1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylpyrrolidine.
-
Application Note 2: Copper-Catalyzed Synthesis of Polysubstituted Pyridines from O-Acetyl Oximes
A versatile and modular approach to the synthesis of highly substituted pyridines involves the copper-catalyzed [3+3] annulation of O-acetyl oximes with α,β-unsaturated aldehydes or ketones.[5][6][7][8][9][10][11][12] This methodology is advantageous due to its use of readily available starting materials, tolerance of a broad range of functional groups, and the ability to construct complex pyridine cores in a single step.
The reaction is typically catalyzed by a copper(I) salt, such as CuI or CuBr, often in the presence of a secondary amine or an ammonium salt co-catalyst.[5][7] The mechanism is proposed to involve the copper-catalyzed generation of a nucleophilic enamine or enamide intermediate from the oxime, which then undergoes a cascade of reactions including Michael addition, cyclization, and oxidation to afford the aromatic pyridine ring.[6][7]
Proposed Reaction Mechanism
Caption: Proposed mechanism for the copper-catalyzed synthesis of pyridines.
Quantitative Data: Substrate Scope for Pyridine Synthesis
| Entry | Ketoxime Acetate | α,β-Unsaturated Aldehyde | Product | Yield (%) |
| 1 | Acetophenone O-acetyl oxime | Cinnamaldehyde | 2,4-Diphenylpyridine | 92 |
| 2 | Propiophenone O-acetyl oxime | Cinnamaldehyde | 2-Phenyl-4-methyl-6-phenylpyridine | 88 |
| 3 | Acetophenone O-acetyl oxime | Crotonaldehyde | 4-Methyl-2-phenylpyridine | 75 |
| 4 | 4'-Methoxyacetophenone O-acetyl oxime | Cinnamaldehyde | 2-(4-Methoxyphenyl)-4-phenylpyridine | 90 |
| 5 | 4'-Chloroacetophenone O-acetyl oxime | Cinnamaldehyde | 2-(4-Chlorophenyl)-4-phenylpyridine | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.[5]
Experimental Protocol: Synthesis of 2,4-Diphenylpyridine
This protocol is adapted from a procedure published in Organic Syntheses.[5]
-
Materials:
-
Acetophenone O-acetyl oxime (10.0 g, 56.4 mmol)
-
Cinnamaldehyde (7.1 mL, 56.4 mmol)
-
Copper(I) iodide (CuI) (2.15 g, 11.3 mmol)
-
Diisopropylamine (15.7 mL, 113 mmol)
-
Toluene (113 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a 500-mL, two-necked, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone O-acetyl oxime (10.0 g, 56.4 mmol), toluene (113 mL), and cinnamaldehyde (7.1 mL, 56.4 mmol).
-
Add diisopropylamine (15.7 mL, 113 mmol) to the mixture.
-
Add copper(I) iodide (2.15 g, 11.3 mmol) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,4-diphenylpyridine.
-
Application Note 3: N-Amination of Heterocyclic Compounds with O-Benzoylhydroxylamine Derivatives
O-Benzoylhydroxylamine derivatives are effective electrophilic aminating reagents for a variety of nitrogen-containing heterocycles.[13][14] This method provides a direct route to N-amino heterocycles, which are valuable intermediates in organic synthesis. The reaction typically proceeds by deprotonation of the heterocycle with a suitable base, followed by reaction with the O-benzoylhydroxylamine.
Experimental Protocol: N-Amination of Pyrrole
-
Materials:
-
Pyrrole (1.0 mmol, 67 mg)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)
-
O-Benzoylhydroxylamine (1.1 mmol, 151 mg)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Argon atmosphere
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (48 mg, 1.2 mmol).
-
Add anhydrous THF (5 mL) and cool the suspension to 0 °C.
-
Slowly add a solution of pyrrole (67 mg, 1.0 mmol) in anhydrous THF (5 mL) to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add O-benzoylhydroxylamine (151 mg, 1.1 mmol) in one portion.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-aminopyrrole.
-
References
- 1. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Benzoylhydroxylamines as Alkyl Nitrene Precursors: Synthesis of Saturated N-Heterocycles from Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine synthesis [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Copper-catalyzed [3+3] annulation of ketones with oxime acetates for the synthesis of pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amination of heterocyclic compounds with o-benzoylhydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Regioselective C-H Amination with Acetoxime Benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H amination has emerged as a powerful and atom-economical strategy in modern organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into valuable C-N bonds. This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes to nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the various aminating agents developed, O-acyl oximes, such as acetoxime benzoate, have garnered significant attention due to their stability, ease of handling, and versatile reactivity.
This document provides detailed application notes and protocols for the regioselective C-H amination of arenes and heteroarenes using acetoxime benzoate, with a focus on transition metal-catalyzed systems, particularly those employing rhodium and copper. These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the application of this methodology in drug discovery and development projects.
Reaction Principle
The regioselective C-H amination with acetoxime benzoate typically proceeds via a transition metal-catalyzed process. The reaction relies on the use of a directing group (DG) on the aromatic substrate, which coordinates to the metal center and positions it in proximity to a specific C-H bond, usually at the ortho-position. The acetoxime benzoate serves as the aminating agent. The reaction is believed to proceed through a catalytic cycle involving C-H activation, insertion of the nitrogen species, and reductive elimination to afford the aminated product and regenerate the active catalyst. Acetoxime benzoate acts as both the nitrogen source and an internal oxidant.
Applications in Medicinal Chemistry and Drug Development
The direct and selective introduction of an amino group into complex molecular scaffolds is of paramount importance in drug discovery. C-H amination with acetoxime benzoate offers a valuable tool for:
-
Late-Stage Functionalization: Introduce nitrogen-containing functional groups into advanced intermediates or drug candidates, enabling rapid generation of analogue libraries for structure-activity relationship (SAR) studies.
-
Scaffold Hopping: Modify core structures of known bioactive molecules to explore new chemical space and potentially discover compounds with improved pharmacological profiles.
-
Synthesis of Key Building Blocks: Efficiently prepare substituted anilines and other amino-aromatic compounds that are crucial intermediates in the synthesis of a wide range of pharmaceuticals.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed ortho-C-H Amination of 2-Arylpyridines
This protocol describes a representative procedure for the rhodium-catalyzed regioselective ortho-amination of 2-arylpyridines with an O-acyl oxime, which can be adapted for acetoxime benzoate. The pyridine moiety serves as an effective directing group.
Materials:
-
2-Arylpyridine substrate (e.g., 2-phenylpyridine)
-
Acetoxime Benzoate
-
[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk tube or a sealed vial under an inert atmosphere (N₂ or Ar), add the 2-arylpyridine substrate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Add Acetoxime Benzoate (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the tube or vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired ortho-aminated product.
Data Presentation: Substrate Scope and Yields
The following tables summarize the typical scope and yields for rhodium- and copper-catalyzed C-H amination reactions with O-acyl oximes, providing a reference for expected outcomes with acetoxime benzoate.
Table 1: Rhodium-Catalyzed ortho-Amination of 2-Arylpyridines with O-Acyl Oximes
| Entry | 2-Arylpyridine Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-Aminophenyl)pyridine | 85 |
| 2 | 2-(4-Methylphenyl)pyridine | 2-(2-Amino-4-methylphenyl)pyridine | 82 |
| 3 | 2-(4-Methoxyphenyl)pyridine | 2-(2-Amino-4-methoxyphenyl)pyridine | 78 |
| 4 | 2-(4-Chlorophenyl)pyridine | 2-(2-Amino-4-chlorophenyl)pyridine | 75 |
| 5 | 2-(3-Methylphenyl)pyridine | 2-(2-Amino-3-methylphenyl)pyridine + regioisomer | 65 (major) |
| 6 | 2-(Naphthalen-2-yl)pyridine | 2-(1-Amino-naphthalen-2-yl)pyridine | 72 |
Yields are for isolated products and are representative of reactions with related O-acyl oximes.
Table 2: Copper-Catalyzed C-H Amination of N-Arylbenzamides with O-Acyl Oximes
| Entry | N-Arylbenzamide Substrate | Product | Yield (%) |
| 1 | N-Phenylbenzamide | N-(2-Aminophenyl)benzamide | 72 |
| 2 | N-(4-Tolyl)benzamide | N-(2-Amino-4-methylphenyl)benzamide | 68 |
| 3 | N-(4-Methoxyphenyl)benzamide | N-(2-Amino-4-methoxyphenyl)benzamide | 65 |
| 4 | N-(4-Fluorophenyl)benzamide | N-(2-Amino-4-fluorophenyl)benzamide | 70 |
| 5 | N-(3-Chlorophenyl)benzamide | N-(2-Amino-3-chlorophenyl)benzamide + regioisomer | 55 (major) |
| 6 | N-(Naphthalen-1-yl)benzamide | N-(2-Amino-naphthalen-1-yl)benzamide | 62 |
Yields are for isolated products and are representative of reactions with related O-acyl oximes.
Visualization of Reaction Pathway and Workflow
To illustrate the underlying processes, the following diagrams created using the DOT language provide a conceptual overview of the reaction mechanism and a typical experimental workflow.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H amination.
Caption: General experimental workflow for C-H amination.
Safety Precautions
-
Metal Catalysts: Rhodium and copper catalysts, as well as silver salts, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous 1,2-dichloroethane is a suspected carcinogen and should be handled with extreme caution in a fume hood.
-
Reagents: Acetoxime benzoate should be handled according to its Safety Data Sheet (SDS).
-
Inert Atmosphere: Reactions under inert atmosphere require proper training in the use of Schlenk lines or glove boxes.
Conclusion
Regioselective C-H amination with acetoxime benzoate represents a valuable transformation for the synthesis of nitrogen-containing aromatic compounds. The protocols and data presented herein provide a foundation for the application of this methodology in diverse research and development settings. The ability to directly install an amino group with high regioselectivity offers significant advantages in terms of synthetic efficiency and access to novel chemical matter. As the field of C-H functionalization continues to evolve, the utility of reagents like acetoxime benzoate is poised to expand, further empowering chemists in the design and synthesis of functional molecules.
Application Notes and Protocols: Synthesis of Substituted Indoles via Copper-Catalyzed Annulation of O-Acyl Oximes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indoles are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous pharmaceuticals and bioactive natural products. The development of efficient and versatile methods for their synthesis is therefore of critical importance. This application note details a modern and effective approach for the synthesis of substituted indoles, specifically 5-hydroxyindoles and 5-sulfonamidoindoles, through a copper-catalyzed [3+2] annulation of O-acyl oximes with p-hydroquinones or 4-sulfonamidophenols. While the specific reagent "acetoximebenzoate" (O-benzoyl-acetoxime) is an example of an O-acyl oxime, this protocol is broadly applicable to a range of O-acyl oximes derived from various ketones.
This method offers a redox-neutral pathway to highly functionalized indoles under relatively mild conditions, demonstrating good functional group tolerance and providing a valuable tool for the construction of diverse indole libraries for drug discovery and development.
Reaction Principle and Mechanism
The core of this synthetic strategy is a copper-catalyzed process that involves the concomitant activation of two substrates: an O-acyl oxime and a substituted phenol (either a p-hydroquinone or a 4-sulfonamidophenol).[1][2] The proposed mechanism proceeds through the following key steps:
-
Oxidation and Reduction: The Cu(II) catalyst oxidizes the phenol derivative to a reactive quinone monoimine or quinone intermediate. Simultaneously, the O-acyl oxime is reduced by a Cu(I) species, generated in the catalytic cycle, to form a nucleophilic enamine.[1]
-
Michael Addition: The enamine intermediate undergoes a Michael addition to the electrophilic quinone species.[1]
-
Intramolecular Cyclization and Aromatization: Subsequent intramolecular addition of the imine to a carbonyl group, followed by dehydration and tautomerization, leads to the formation of the aromatic indole ring.[1]
The substituent on the α-carbon of the O-acyl oxime can influence the reaction pathway, leading to different product classes.[1]
Data Presentation
The following tables summarize the scope of the copper-catalyzed synthesis of substituted indoles from O-acyl oximes and substituted phenols, demonstrating the versatility of this method.
Table 1: Synthesis of 5-Sulfonamidoindoles from O-Acyl Oximes and 4-Sulfonamidophenols [1]
| Entry | O-Acyl Oxime (α-substituent) | 4-Sulfonamidophenol Substituent | Product | Yield (%) |
| 1 | Phenyl | H | 2-Phenyl-5-sulfonamidoindole | 85 |
| 2 | 4-Chlorophenyl | H | 2-(4-Chlorophenyl)-5-sulfonamidoindole | 78 |
| 3 | 4-Methylphenyl | H | 2-(4-Methylphenyl)-5-sulfonamidoindole | 82 |
| 4 | Methyl | H | 2-Methyl-5-sulfonamidoindole | 75 |
| 5 | Ethyl | H | 2-Ethyl-5-sulfonamidoindole | 72 |
Table 2: Synthesis of 5-Hydroxyindoles from O-Acyl Oximes and 2-Substituted p-Hydroquinones [3][4]
| Entry | O-Acyl Oxime (α-substituent) | p-Hydroquinone Substituent | Product | Yield (%) |
| 1 | Phenyl | -SO₂Ph | 2-Phenyl-4-(phenylsulfonyl)-1H-indol-5-ol | 88 |
| 2 | 4-Tolyl | -SO₂Ph | 2-(p-Tolyl)-4-(phenylsulfonyl)-1H-indol-5-ol | 85 |
| 3 | 4-Methoxyphenyl | -SO₂Ph | 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-1H-indol-5-ol | 82 |
| 4 | Methyl | -SO₂Ph | 2-Methyl-4-(phenylsulfonyl)-1H-indol-5-ol | 75 |
| 5 | H | -SO₂Ph | 4-(Phenylsulfonyl)-1H-indol-5-ol | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of O-Acyl Oximes [4]
-
To a solution of the corresponding ketone (10 mmol) in ethanol (20 mL) is added hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).
-
The reaction mixture is stirred at 80 °C until thin-layer chromatography (TLC) indicates complete consumption of the ketone.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is diluted with water and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the oxime.
-
The crude oxime is then acylated using a standard procedure, for example, by reacting with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine in a suitable solvent such as dichloromethane.
Protocol 2: Copper-Catalyzed Synthesis of Substituted 5-Hydroxyindoles [4]
-
To a reaction vessel are added the 2-substituted p-hydroquinone (0.5 mmol), the O-acetyl oxime (0.75 mmol), and copper(II) acetate (Cu(OAc)₂; 10 mg, 0.05 mmol).
-
Anhydrous 1,2-dichloroethane (3 mL) is added, and the mixture is stirred at 80 °C under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC until the starting p-hydroquinone is fully consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Water (20 mL) is added, and the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-hydroxyindole.
Mandatory Visualization
References
The Strategic Application of O-Acyl Oximes in the Assembly of Complex Nitrogen-Containing Molecular Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The construction of intricate molecular architectures, particularly those containing nitrogen heterocycles, is a cornerstone of modern drug discovery and development. O-acyl oximes, a versatile class of reagents, have emerged as powerful building blocks for the synthesis of these complex scaffolds. Their unique reactivity, particularly the ability of the N-O bond to undergo facile cleavage and participate in a variety of cyclization reactions, has made them indispensable tools for synthetic chemists. This document provides detailed application notes and experimental protocols for the use of O-acyl oximes in the construction of medicinally relevant nitrogen-containing heterocycles, with a focus on pyrrolines, 3,4-dihydroisoquinolin-1(2H)-ones, and quinolines.
Introduction to O-Acyl Oximes
O-acyl oximes are organic compounds characterized by the R'C(=NOC(=O)R)R'' functional group. They are typically prepared from the corresponding oximes by acylation. A key feature of O-acyl oximes is their ability to serve as precursors to iminyl radicals, iminium ions, or other reactive nitrogen species under thermal, photochemical, or transition metal-catalyzed conditions. Notably, in many transformations, the O-acyl group can function as an internal oxidant, obviating the need for external oxidizing agents and thereby improving the atom economy and environmental footprint of the synthesis.[1][2]
Core Applications in Molecular Scaffold Construction
The utility of O-acyl oximes is highlighted by their successful application in the synthesis of a diverse array of nitrogen-containing heterocyclic scaffolds. These scaffolds are prevalent in numerous natural products and pharmaceuticals.
-
Pyrrolines: These five-membered nitrogen heterocycles are key components of many biologically active compounds. Copper-catalyzed radical cyclization of γ,δ-unsaturated oxime esters provides an efficient route to functionalized pyrrolines.[3]
-
3,4-Dihydroisoquinolin-1(2H)-ones: This structural motif is present in a variety of alkaloids and synthetic compounds with a broad range of pharmacological activities. Rhodium-catalyzed C-H activation and annulation of O-acylhydroxamates with allenes represents a modern and efficient method for their synthesis.
-
Quinolines: The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. O-acyl oximes can be employed in copper-catalyzed domino reactions with isatins to generate quinoline-4-carboxamides.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various molecular scaffolds using O-acyl oximes, providing a comparative overview of different substrates and reaction conditions.
Table 1: Copper-Catalyzed Synthesis of Ester-Functionalized Pyrrolines from γ,δ-Unsaturated Oxime Esters [3]
| Entry | γ,δ-Unsaturated Oxime Ester Substrate | Acyl Group | Product | Yield (%) |
| 1 | Phenyl-substituted | Acetyl | 2-(acetoxymethyl)-5,5-dimethyl-1-pyrroline | 85 |
| 2 | Cyclohexyl-substituted | Benzoyl | 2-(benzoyloxymethyl)-5,5-dimethyl-1-pyrroline | 78 |
| 3 | Naphthyl-substituted | Pivaloyl | 2-(pivaloyloxymethyl)-5,5-dimethyl-1-pyrroline | 82 |
| 4 | Thienyl-substituted | Acetyl | 2-(acetoxymethyl)-5,5-dimethyl-1-pyrroline | 75 |
| 5 | Furan-substituted | Benzoyl | 2-(benzoyloxymethyl)-5,5-dimethyl-1-pyrroline | 72 |
Table 2: Rhodium(III)-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
| Entry | O-Acylhydroxamate Substrate | Allene Substrate | Product | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 1,1-diphenylallene | 3,3-diphenyl-3,4-dihydroisoquinolin-1(2H)-one | 92 |
| 2 | 4-Chloro-N-methoxy-N-methylbenzamide | Cyclohexylallene | 6-chloro-3-cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 3 | 4-Methoxy-N-methoxy-N-methylbenzamide | 1-phenyl-1-(trimethylsilyl)allene | 6-methoxy-3-phenyl-3-(trimethylsilyl)-3,4-dihydroisoquinolin-1(2H)-one | 78 |
| 4 | N-methoxy-N-methyl-2-naphthamide | tert-butylallene | 3-(tert-butyl)-3,4-dihydrobenzo[g]isoquinolin-1(2H)-one | 88 |
| 5 | N-methoxy-N,3-dimethylbenzamide | 1,1-di-p-tolylallene | 8-methyl-3,3-di-p-tolyl-3,4-dihydroisoquinolin-1(2H)-one | 90 |
Table 3: Copper-Catalyzed Synthesis of Quinolines from O-Acyl Oximes and Isatins
| Entry | O-Acyl Oxime Substrate | Isatin Substrate | Product | Yield (%) |
| 1 | Acetophenone O-acetyl oxime | Isatin | 2-phenylquinoline-4-carboxamide | 89 |
| 2 | 4-Methoxyacetophenone O-acetyl oxime | 5-Chloroisatin | 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxamide | 85 |
| 3 | 4-Chloroacetophenone O-acetyl oxime | 5-Methylisatin | 6-methyl-2-(4-chlorophenyl)quinoline-4-carboxamide | 92 |
| 4 | Propiophenone O-acetyl oxime | N-Methylisatin | N-methyl-2-ethylquinoline-4-carboxamide | 78 |
| 5 | Cyclohexyl methyl ketone O-acetyl oxime | 5-Bromoisatin | 6-bromo-2-cyclohexylquinoline-4-carboxamide | 82 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Copper-Catalyzed Synthesis of Ester-Functionalized Pyrrolines[3]
This protocol describes the copper-catalyzed group-transfer radical cyclization of γ,δ-unsaturated oxime esters.
Materials:
-
γ,δ-Unsaturated oxime ester (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.2 equiv)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the γ,δ-unsaturated oxime ester (0.4 mmol, 1.0 equiv) and Cu(OAc)₂ (0.08 mmol, 0.2 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (4.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 1.5-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired ester-functionalized pyrroline.
Protocol 2: Rhodium(III)-Catalyzed Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones
This protocol outlines the rhodium-catalyzed C-H activation and annulation of an O-acylhydroxamate with an allene.
Materials:
-
O-Acylhydroxamate (1.0 equiv)
-
Allene (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
In a glovebox, add the O-acylhydroxamate (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%) to a flame-dried screw-cap vial containing a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane (1.0 mL).
-
Add the allene (0.24 mmol, 1.2 equiv) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a short pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the 3,4-dihydroisoquinolin-1(2H)-one.
Protocol 3: Copper-Catalyzed Synthesis of Quinolines from O-Acyl Oximes and Isatins
This protocol details the domino rearrangement strategy for the synthesis of quinoline-4-carboxamides.
Materials:
-
O-Acyl oxime (1.2 equiv)
-
Isatin (1.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried reaction tube, add the isatin (0.5 mmol, 1.0 equiv), O-acyl oxime (0.6 mmol, 1.2 equiv), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with oxygen.
-
Add anhydrous DMF (2.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to obtain the desired quinoline-4-carboxamide.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual workflow and mechanistic pathways involved in the synthesis of complex molecular scaffolds using O-acyl oximes.
References
Application Notes and Protocols for Photocatalytic Applications of Acetoximebenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoximebenzoate derivatives, a class of O-acyl oximes, are emerging as versatile photocatalysts and photoinitiators in a variety of chemical transformations. Leveraging the facile N-O bond cleavage upon photoexcitation, these compounds generate reactive radical species under mild conditions. This attribute makes them highly valuable in modern organic synthesis and materials science. Their applications range from initiating polymerization reactions to facilitating complex organic syntheses, such as acylation, cyclization, and dicarbofunctionalization of alkenes. This document provides an overview of their photocatalytic applications, detailed experimental protocols, and comparative data to guide researchers in utilizing these promising compounds.
While specific data on "this compound derivatives" is limited in the current literature, the information presented here is based on the broader class of "oxime esters," to which acetoximebenzoates belong. The principles and applications are expected to be analogous.
Photocatalytic Applications
The primary photocatalytic applications of this compound derivatives and related oxime esters can be categorized as follows:
-
Photoinitiators for Radical Polymerization: this compound derivatives can serve as Type I photoinitiators. Upon exposure to light, they undergo N-O bond homolysis to generate both iminyl and carboxyl radicals, which can initiate the polymerization of various monomers. This is particularly useful in UV curing and 3D printing applications.
-
Organic Synthesis: In the presence of a suitable photosensitizer, this compound derivatives can participate in a range of photoredox-catalyzed reactions. These reactions leverage the generation of acyl radicals for carbon-carbon and carbon-heteroatom bond formation. Key applications include:
-
Acylation Reactions: The photochemically generated acyl radicals can be trapped by various substrates to introduce acyl groups.
-
Cyclization Reactions: Intramolecular trapping of the generated radicals can lead to the formation of cyclic compounds, which are important scaffolds in medicinal chemistry.
-
Multicomponent Reactions: The reactive intermediates derived from this compound derivatives can engage in reactions with multiple components to construct complex molecules in a single step.
-
Data Presentation
The efficiency of photocatalytic reactions involving oxime esters is influenced by factors such as the structure of the derivative, the photocatalyst used, the solvent, and the light source. The following tables summarize representative quantitative data for photocatalytic reactions using oxime esters.
Table 1: Performance of Oxime Esters as Photoinitiators for Free Radical Polymerization
| Oxime Ester Derivative | Monomer | Light Source | Final Conversion (%) | Reference |
| Naphthalene-based (NA-3) | Trimethylolpropane triacrylate (TMPTA) | UV Lamp | 46 | [1] |
| Naphthalene-based (NA-3) | Trimethylolpropane triacrylate (TMPTA) | 405 nm LED | 41 | [1] |
| Coumarin-based | Acrylate | 405 nm LED | High | [2] |
| Phenothiazine-substituted | Tripropylene glycol diacrylate (TPGDA) | 405 nm & 455 nm Laser | High | [3] |
Table 2: Yields in Photocatalytic Organic Synthesis using Oxime Esters
| Reaction Type | Oxime Ester Substrate | Photocatalyst | Solvent | Product Yield (%) | Reference |
| Acylation/Cyclization | O-4-CF3C6H4CO acyl oxime | Ir(ppy)3 | DMF | 94 | [3] |
| Dicarbofunctionalization | Cyclohexanone oxime ester | Not specified | Not specified | up to 98 | [4] |
| Synthesis of Oxime Esters | Benzaldehyde, aniline, NHPI ester | Eosin Y | Acetonitrile | 92 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Acylation/Cyclization of 2-Isocyanobiaryls with an this compound Derivative
This protocol is adapted from a procedure using a general oxime ester and can be applied to this compound derivatives for the synthesis of 6-acyl phenanthridines.[3]
Materials:
-
2-Isocyanobiaryl substrate (1.0 equiv)
-
This compound derivative (1.2 equiv)
-
Iridium-based photocatalyst (e.g., Ir(ppy)3, 1 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source (e.g., 5 W)
-
Stirring plate
Procedure:
-
To a Schlenk tube, add the 2-isocyanobiaryl substrate, the this compound derivative, and the iridium photocatalyst.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C).
-
Irradiate the reaction mixture with a blue LED light source for the specified reaction time (e.g., 12 hours).
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Visible-Light-Mediated Synthesis of Oxime Esters
This protocol outlines a one-pot, three-component reaction to synthesize oxime esters, which can include this compound derivatives, using a photocatalyst.[4]
Materials:
-
Aldehyde (1.0 equiv)
-
Aniline (1.0 equiv)
-
N-Hydroxyphthalimide (NHPI) ester (1.2 equiv)
-
Eosin Y (3 mol%)
-
Acetonitrile
-
Reaction vial
-
Blue LED light source (e.g., 2 x 5 W)
-
Stirring plate
Procedure:
-
In a reaction vial, combine the aldehyde, aniline, NHPI ester, and Eosin Y.
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at room temperature.
-
Irradiate the mixture with blue LEDs for a specified time (e.g., 16 hours).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Conjugated phenothiazine oxime esters as free radical photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Substituent effects on the photoinitiation ability of coumarin-based oxime-ester photoinitiators for free radical photopolymerization - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Photoredox-Catalyzed Acylation/Cyclization of 2-Isocyanobiaryls with Oxime Esters for the Synthesis of 6-Acyl Phenanthridines [mdpi.com]
- 4. Photoredox-catalyzed difunctionalization of alkenes with oxime esters and NH-sulfoximines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Acetoximebenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Acetoximebenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: A widely used method for synthesizing this compound (also known as 2-propanone O-benzoyloxime) is the Schotten-Baumann reaction. This reaction involves the acylation of acetoxime with benzoyl chloride in the presence of a base, typically in a two-phase solvent system consisting of an organic solvent and water.[1][2][3][4] The base neutralizes the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the ester.[5]
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the synthesis of this compound can stem from several factors. Here is a troubleshooting guide to help you identify and address the issue:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: While the Schotten-Baumann reaction is often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions. |
| Hydrolysis of Benzoyl Chloride | - Anhydrous Conditions: Ensure that the organic solvent used is dry, as benzoyl chloride readily hydrolyzes in the presence of water. - Rate of Addition: Add the benzoyl chloride to the reaction mixture slowly and with vigorous stirring to minimize its contact with the aqueous phase before reacting with the acetoxime. |
| Suboptimal Base Concentration | - Stoichiometry: Use at least a stoichiometric amount of base to neutralize the HCl produced. An excess of base is often used to ensure the reaction goes to completion. - Base Strength: A moderately strong base like sodium hydroxide is typically sufficient. |
| Losses During Workup and Purification | - Extraction: Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Recrystallization: Avoid using an excessive amount of solvent during recrystallization, as this can lead to significant product loss in the mother liquor. |
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: The purity of your this compound can be compromised by the presence of unreacted starting materials or side products.
| Common Impurity | Formation | Mitigation and Removal |
| Acetoxime (starting material) | Incomplete reaction. | - Drive the reaction to completion by optimizing reaction time and temperature.- Can be removed during the aqueous workup as it has some water solubility. |
| Benzoic Acid | Hydrolysis of benzoyl chloride. | - Minimize water content in the reaction.- Can be removed by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) during the workup. |
| N-Benzoylacetoxime | Potential side reaction, though less common for oximes compared to amines. | - Careful control of reaction pH may minimize this. - Can often be separated from the desired O-acyl product by chromatography or careful recrystallization. |
Q4: How can I effectively purify my crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[6] The key is to select an appropriate solvent. An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, ethanol or ethanol-water mixtures are often good starting points for recrystallization.[7][8]
Experimental Protocols
Detailed Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolving the Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetoxime in a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Addition of Base: Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the flask.
-
Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield of this compound.
Caption: Addressing common purity issues in this compound synthesis.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. byjus.com [byjus.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
side reactions and byproducts in Acetoximebenzoate aminations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding side reactions and byproducts encountered during acetoximebenzoate aminations.
Introduction to this compound Aminations
This compound and related O-acyl oximes are valuable reagents in organic synthesis for the formation of C-N bonds, a crucial transformation in the development of pharmaceuticals and other advanced materials. These electrophilic aminating agents offer a versatile platform for the introduction of nitrogen-containing functional groups. However, like many chemical reactions, their use is not without challenges. Understanding and mitigating potential side reactions is critical for achieving high yields and purity of the desired aminated products. This guide focuses on the most common side reactions, their mechanisms, and strategies to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary competing side reaction in this compound aminations?
A1: The most significant side reaction is the Beckmann rearrangement. This is an acid-catalyzed rearrangement of the oxime functionality to form an amide.[1][2][3] In the case of this compound, this would typically lead to the formation of N-phenylacetamide or a related amide, depending on the substrate.[4]
Q2: What factors can promote the Beckmann rearrangement?
A2: The Beckmann rearrangement is often promoted by acidic conditions, high temperatures, and certain reagents that can act as Lewis or Brønsted acids.[3][5] The choice of solvent can also influence the extent of this side reaction.
Q3: Can the this compound reagent itself decompose?
A3: Yes, O-acyl oximes can be susceptible to hydrolysis, especially in the presence of water and acid or base, which would yield the corresponding oxime and benzoic acid. Careful control of reaction conditions to exclude moisture is therefore important.
Q4: Are there any side reactions involving the benzoate leaving group?
A4: While less common than the Beckmann rearrangement, the benzoate group can potentially participate in side reactions. For instance, under certain conditions, it could act as a nucleophile or be involved in transesterification if alcohols are present in the reaction mixture.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired aminated product and isolation of a significant amount of an amide byproduct (e.g., N-phenylacetamide). | The dominant reaction pathway is the Beckmann rearrangement.[4] | - Minimize Acidity: Use non-acidic or weakly basic conditions if the desired amination can proceed. If an acid catalyst is required for the main reaction, use the mildest possible acid at the lowest effective concentration. - Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate for the desired amination. The Beckmann rearrangement is often accelerated at higher temperatures. - Reagent Choice: Consider using an alternative aminating agent if the Beckmann rearrangement remains problematic. |
| Presence of benzoic acid in the crude product. | Hydrolysis of the this compound reagent. | - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Work-up Procedure: A basic wash (e.g., with aqueous sodium bicarbonate) during the work-up can remove benzoic acid. |
| Formation of an unexpected ester byproduct. | Transesterification of the benzoate group with an alcohol present in the reaction (either as a solvent or impurity).[6] | - Solvent Choice: Avoid using alcohol-based solvents if possible. If an alcohol is a necessary component of the reaction, consider protecting it or using a large excess to drive the desired reaction. |
| Reaction is sluggish or does not proceed to completion. | Inefficient activation of the this compound or poor nucleophilicity of the amine. | - Catalyst Screening: If the reaction is catalyzed, screen different catalysts and catalyst loadings. For example, in copper-catalyzed aminations, the choice of ligand can be crucial. - Base Addition: Addition of a non-nucleophilic base can sometimes facilitate the reaction by deprotonating the amine nucleophile, increasing its reactivity. |
Summary of Potential Side Reactions and Byproducts
| Side Reaction | Reactant | Key Conditions | Major Byproduct(s) | Byproduct Structure |
| Beckmann Rearrangement | This compound | Acidic conditions, heat | N-phenylacetamide | |
| Hydrolysis | This compound | Presence of water (acidic or basic) | Acetophenone oxime, Benzoic acid | |
| Transesterification | This compound | Presence of an alcohol | Corresponding benzoate ester | R-O-C(=O)Ph |
Experimental Protocols
General Protocol for Amination using an O-Acyl Acetophenone Oxime
This protocol is adapted from a procedure for a related O-acetyl oxime and should be optimized for specific substrates.[5]
-
Reagent Preparation: To a solution of the amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DMSO, 0.2 M), add the O-benzoyl acetophenone oxime (1.2 equiv) and the appropriate catalyst (e.g., CuI, 10 mol%) under an inert atmosphere.
-
Reaction Execution: If required, add a suitable base (e.g., diisopropylethylamine, 2.0 equiv). Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Minimizing Beckmann Rearrangement
-
Strictly Anhydrous and Neutral Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Avoid the use of protic acids or reagents that can generate acidic species in situ.
-
Low Temperature: Initiate the reaction at room temperature or below (e.g., 0 °C) and only gently warm if necessary to achieve a reasonable reaction rate.
-
Use of a Mild Base: Employ a non-nucleophilic organic base (e.g., 2,6-lutidine or proton sponge) to scavenge any trace amounts of acid that may be present or generated during the reaction.
-
Careful Monitoring: Closely monitor the reaction for the formation of the amide byproduct by TLC or LC-MS. If the byproduct begins to form, consider stopping the reaction and optimizing conditions further.
Visualizations
Caption: Desired amination reaction pathway.
Caption: Beckmann rearrangement side reaction.
Caption: Troubleshooting workflow for amination reactions.
References
- 1. Amination of heterocyclic compounds with o-benzoylhydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
stability and degradation of Acetoximebenzoate under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Acetoximebenzoate under various reaction conditions. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, as an O-acyl oxime, is susceptible to degradation through three primary pathways: hydrolysis, thermolysis, and photolysis. The stability of the molecule is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How stable is this compound to hydrolysis?
A2: Generally, oximes are relatively resistant to hydrolysis compared to other imines like hydrazones.[1][2] However, the ester linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, yielding acetoxime and benzoic acid. The hydrolysis of oximes is typically acid-catalyzed.[1][2]
Q3: What happens to this compound upon heating?
A3: Thermal stress can induce the decomposition of this compound. O-acyl oximes, upon heating, can undergo homolytic cleavage of the weak N-O bond to generate iminyl and carboxyl radicals.[3] This can lead to a variety of subsequent reactions and degradation products. Studies on related O-benzoyl hydroxylamines have shown that some can have low thermal onset temperatures, below 100°C, with significant exothermic decompositions.[3] The decomposition can sometimes follow an autocatalytic profile, which poses a process control hazard.[3]
Q4: Is this compound sensitive to light?
A4: Yes, O-acyl oximes can be sensitive to light. Photolysis can lead to the cleavage of the N-O bond, similar to thermolysis, resulting in the formation of radicals and subsequent degradation products. The efficiency of this process depends on the wavelength of light and the presence of photosensitizers.
Q5: What are the expected degradation products of this compound?
A5: Depending on the degradation pathway, the following products can be anticipated:
-
Hydrolysis: Acetoxime and Benzoic Acid.
-
Thermolysis/Photolysis: Products derived from the reactions of iminyl and benzoyl radicals. In the presence of hydrogen-donating solvents, the iminyl radical can be trapped to form acetoxime.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of desired product | Degradation of this compound under reaction conditions. | 1. Check pH: Avoid strongly acidic or basic conditions if possible. If required, consider running the reaction at a lower temperature to minimize hydrolysis. 2. Control Temperature: If the reaction is run at elevated temperatures, monitor for thermal decomposition. Consider lowering the reaction temperature or reducing the reaction time. 3. Protect from Light: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil or in a dark environment. |
| Presence of unexpected byproducts | Formation of degradation products. | 1. Analyze Byproducts: Use analytical techniques like HPLC, LC-MS, or GC-MS to identify the unexpected peaks. 2. Compare with Expected Degradants: Check if the identified byproducts correspond to expected degradation products like acetoxime or benzoic acid. 3. Modify Reaction Conditions: Based on the identified degradation pathway, adjust the reaction parameters (pH, temperature, light exposure) to minimize byproduct formation. |
| Inconsistent reaction outcomes | Variability in the stability of this compound stock solution. | 1. Storage Conditions: Ensure this compound is stored in a cool, dark, and dry place. 2. Solution Stability: If using a stock solution, prepare it fresh before use, especially if dissolved in protic or aqueous solvents. Avoid prolonged storage of solutions. |
Data Presentation
Table 1: Qualitative Stability of this compound under Different Conditions
| Condition | Stability | Primary Degradation Pathway | Potential Degradation Products |
| Acidic (e.g., pH < 4) | Low | Hydrolysis | Acetoxime, Benzoic Acid |
| Neutral (e.g., pH 6-8) | Moderate | Minimal Hydrolysis | - |
| Basic (e.g., pH > 9) | Low | Hydrolysis | Acetoxime, Benzoic Acid |
| Elevated Temperature (>80 °C) | Low | Thermolysis (N-O bond cleavage) | Radical-derived products, Acetoxime |
| UV/Vis Light Exposure | Low | Photolysis (N-O bond cleavage) | Radical-derived products, Acetoxime |
| Oxidizing Agents (e.g., H₂O₂) | Moderate to Low | Oxidation | Various oxidized products |
Table 2: General Half-Life Comparison of Oximes vs. Hydrazones under Hydrolytic Conditions
| Compound Class | Relative Half-Life at pD 7.0 | Reference |
| Oxime | ~25 days | [1][2] |
| Acetylhydrazone | ~2 hours | [1][2] |
Note: This data is for a model oxime and is intended to provide a general comparison of hydrolytic stability.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 24 hours).
-
Withdraw samples at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
Also, heat an aliquot of the stock solution at the same temperature.
-
At specified time points, withdraw samples, cool to room temperature, and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV-A and visible light).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the remaining this compound and any degradation products formed.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetoximebenzoate C-H Activation
Welcome to the technical support center for the optimization of reaction conditions for acetoximebenzoate C-H activation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the C-H activation of acetoximebenzoates, offering potential causes and solutions.
1. Low or No Product Yield
-
Potential Cause: Inefficient catalyst activation or decomposition.
-
Solution:
-
Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-activated catalyst can be beneficial.
-
Optimize the catalyst loading. An increase in catalyst loading may enhance the yield.
-
Consider the choice of ligand. The nature of the phosphine ligand can significantly influence the reaction's success.[1][2]
-
-
Potential Cause: Sub-optimal reaction temperature.
-
Solution:
-
Screen a range of temperatures. While some reactions proceed at room temperature, others may require elevated temperatures to overcome activation barriers.
-
-
Potential Cause: Inappropriate choice of base.
-
Solution:
-
Potential Cause: Poor solvent choice.
-
Solution:
2. Poor Regioselectivity (Mixture of ortho, meta, para products)
-
Potential Cause: The directing group is not effectively controlling the position of C-H activation.
-
Solution:
-
Potential Cause: Steric hindrance near the directing group.
-
Solution:
-
If the ortho positions are sterically congested, the catalyst may favor activation at less hindered positions. Modification of the substrate or the coupling partner might be necessary.
-
3. Formation of Side Products
-
Potential Cause: Hydrolysis of the acetoxime directing group.
-
Solution:
-
The presence of water can lead to the hydrolysis of the oxime acetate to the corresponding ketone.[3] Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). The addition of additives like NaHSO₃ has been shown to inhibit this hydrolysis in some cases.[3]
-
-
Potential Cause: Homocoupling of the coupling partner.
-
Solution:
-
This is a common side reaction in cross-coupling chemistry. Optimizing the stoichiometry of the reactants, particularly by using a slight excess of the this compound substrate, can minimize homocoupling. Adjusting the catalyst-to-ligand ratio may also be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the C-H activation of acetoximebenzoates?
A1: Palladium(II) catalysts, such as Pd(OAc)₂, are commonly employed. These are often used in conjunction with a phosphine ligand and a base. The specific ligand and base can vary depending on the desired transformation.
Q2: How can I remove the acetoxime directing group after the reaction?
A2: The directing group can often be removed under acidic or basic conditions, or through reductive cleavage. The specific method will depend on the stability of your product to the cleavage conditions.
Q3: What is the role of the oxidant in these reactions?
A3: In many Pd-catalyzed C-H activation cycles, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. However, some methodologies utilize substrates that act as internal oxidants, avoiding the need for an external one.[3]
Q4: Can I use aryl chlorides as coupling partners?
A4: While aryl bromides and iodides are more reactive, the use of more electron-rich and sterically hindered phosphine ligands can facilitate the activation of less reactive aryl chlorides.[1][2]
Data Tables
Table 1: Optimization of Reaction Conditions for a Model this compound Arylation
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | Toluene | 100 | 65 |
| 3 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 100 | 78 |
| 4 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 100 | 85 |
| 5 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Cs₂CO₃ | Dioxane | 120 | 92 |
This table is a representative example based on common trends in C-H activation and does not represent a specific literature report.
Experimental Protocols
General Procedure for Palladium-Catalyzed Ortho-Arylation of Acetoximebenzoates
-
To an oven-dried reaction vessel, add the this compound substrate (1.0 equiv), aryl boronic acid or equivalent (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (10 mol%), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams
Caption: Experimental workflow for a typical this compound C-H activation reaction.
Caption: A logical flowchart for troubleshooting common issues in C-H activation.
References
- 1. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
overcoming substrate limitations with Acetoximebenzoate
Welcome to the technical support center for Acetoximebenzoate (AOB). This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing AOB to overcome substrate limitations in their experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to ensure the successful application of AOB.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (AOB)?
A1: this compound (AOB) is an experimental agent designed to function as a substrate-enzyme interaction enhancer. Its primary role is to overcome limitations arising from poor substrate solubility or low substrate-enzyme affinity in in-vitro biochemical assays.
Q2: How does AOB work?
A2: AOB is hypothesized to work through a dual mechanism. Firstly, it may act as a chemical chaperone, increasing the aqueous solubility of hydrophobic substrates. Secondly, it is thought to induce a subtle conformational change in the enzyme's substrate-binding pocket, increasing its affinity for the substrate.
Q3: Is AOB consumed during the enzymatic reaction?
A3: No, AOB is not a reactant and is not consumed during the reaction. It acts as a facilitator for the substrate-enzyme interaction. Its concentration should remain constant throughout the experiment.
Q4: Can AOB be used with any enzyme-substrate pair?
A4: The efficacy of AOB is highly dependent on the specific enzyme and substrate. It has shown the most significant effects with certain protein kinases and their corresponding peptide substrates, particularly those with high hydrophobicity. We recommend empirical testing to determine its suitability for your system.
Q5: What is the optimal concentration of AOB to use?
A5: The optimal concentration of AOB can vary. A concentration range of 1 µM to 25 µM is a good starting point for optimization. Exceeding the optimal concentration can sometimes lead to a decrease in enzyme activity, so a dose-response curve is highly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on enzyme activity | 1. AOB is not effective for the specific enzyme-substrate pair. 2. The concentration of AOB is too low. 3. Substrate limitation is not the primary issue in the assay. | 1. Test AOB with a validated positive control system. 2. Perform a dose-response experiment with AOB concentrations ranging from 1 µM to 50 µM. 3. Re-evaluate the experimental setup to identify other potential limiting factors. |
| Inhibition of enzyme activity at high AOB concentrations | 1. Off-target effects of AOB. 2. AOB may be sequestering the substrate or enzyme at high concentrations. | 1. Lower the concentration of AOB to the optimal range determined by your dose-response curve. 2. Ensure proper mixing and incubation times. |
| Precipitation observed in the reaction mixture | 1. Poor solubility of AOB in the assay buffer. 2. Interaction of AOB with other components in the reaction mixture. | 1. Prepare a fresh stock solution of AOB in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the reaction. 2. Test the solubility of AOB in your assay buffer at the working concentration before adding the enzyme and substrate. |
| High background signal in the assay | 1. AOB may interfere with the detection method (e.g., fluorescence or luminescence). | 1. Run a control reaction containing all components, including AOB, but without the enzyme, to measure the background signal. 2. Subtract the background signal from your experimental measurements. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of AOB
This protocol outlines the steps to determine the optimal AOB concentration for your specific enzyme-substrate system using a dose-response experiment.
-
Prepare AOB Stock Solution: Dissolve AOB in 100% DMSO to create a 10 mM stock solution.
-
Prepare Reaction Buffer: Prepare your standard kinase assay buffer.
-
Set Up Reactions: In a 96-well plate, set up reactions containing the enzyme and substrate at their standard concentrations.
-
Create AOB Dilution Series: Create a serial dilution of the AOB stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the reaction wells. Include a "no AOB" control.
-
Initiate Reaction: Initiate the enzymatic reaction (e.g., by adding ATP).
-
Incubate: Incubate the plate at the optimal temperature for your enzyme for a predetermined time.
-
Terminate Reaction and Detect Signal: Stop the reaction and measure the product formation using your established detection method.
-
Analyze Data: Plot the enzyme activity as a function of AOB concentration to determine the optimal concentration.
Protocol 2: Assessing the Effect of AOB on Substrate Affinity (Km)
This protocol is designed to quantify the effect of AOB on the enzyme's affinity for its substrate.
-
Determine Optimal AOB Concentration: Use the optimal AOB concentration determined in Protocol 1.
-
Prepare Substrate Dilution Series: Prepare a serial dilution of your substrate.
-
Set Up Two Sets of Reactions:
-
Set A: Reactions with the optimal concentration of AOB.
-
Set B: Control reactions without AOB.
-
-
Vary Substrate Concentration: In both sets, vary the substrate concentration across the dilution series while keeping the enzyme and ATP concentrations constant.
-
Initiate, Incubate, and Detect: Follow the standard procedure for initiating the reaction, incubation, and signal detection.
-
Analyze Data: For each set of reactions, plot the initial reaction velocity against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km value for each condition.
Quantitative Data Summary
| Parameter | Without AOB | With Optimal AOB (15 µM) | Fold Change |
| Substrate Solubility | 0.5 mg/mL | 2.5 mg/mL | 5x |
| Enzyme Vmax | 120 µmol/min | 115 µmol/min | ~0.96x |
| Substrate Km | 50 µM | 15 µM | ~0.3x |
| Assay Z'-factor | 0.6 | 0.85 | 1.4x |
Visualizations
Caption: Proposed mechanism of AOB action.
Caption: Workflow for AOB dose-response experiment.
Caption: Troubleshooting logic for AOB experiments.
troubleshooting guide for reactions involving Acetoximebenzoate
This guide provides troubleshooting support and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving Acetoxime Benzoate and related O-acyl oximes.
Frequently Asked Questions (FAQs)
Q1: What is Acetoxime Benzoate?
Acetoxime Benzoate (CAS No. 137160-76-0), also known as O-Benzoylacetoxime, is an O-acyl oxime.[1] It is typically synthesized from acetoxime and a benzoic acid derivative. O-acyl oximes are a class of compounds used as versatile building blocks in organic synthesis, particularly for the formation of nitrogen-containing heterocycles.[2]
Q2: What are the common challenges encountered during the synthesis of Acetoxime Benzoate?
The synthesis of O-acyl oximes like Acetoxime Benzoate can present several challenges:
-
Low Yield: Incomplete conversion of starting materials is a frequent issue. This can be due to suboptimal reaction conditions, inefficient coupling reagents, or side reactions.
-
Side Product Formation: The formation of unwanted byproducts can complicate purification and reduce the yield of the desired product.
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Product Instability: O-acyl oximes can be susceptible to hydrolysis or rearrangement under certain conditions.
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Difficult Purification: The product may be difficult to separate from starting materials or byproducts, sometimes requiring specialized purification techniques.[3]
Q3: My Acetoxime Benzoate synthesis has a low yield. What are the potential causes and how can I improve it?
Low yields in the synthesis of O-acyl oximes can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Acylating Agent Activation: If you are using a carboxylic acid as a starting material, ensure that your coupling reagent (e.g., EDCI, DCC) is active and used in the correct stoichiometric amount. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can improve the reaction rate.[4]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. A screening of different solvents may be necessary to find the optimal conditions for your specific substrates.
-
Moisture in the Reaction: O-acyl oximes can be sensitive to hydrolysis. Ensure that your glassware is dry and that you are using anhydrous solvents.
-
Base Selection: The choice of base can be critical. Organic bases like triethylamine or pyridine are commonly used, but the optimal base may vary depending on the specific reaction.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inefficient coupling of acetoxime and benzoic acid derivative. | Use a reliable coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[4] |
| Poor leaving group on the benzoate. | If using a benzoate ester, consider converting the benzoic acid to a more reactive species like an acyl chloride or anhydride. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. |
| Incorrect solvent. | The choice of solvent can significantly affect reaction outcomes. Screen a range of aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. |
| Presence of water. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Side reactions of the starting materials. | Lower the reaction temperature to minimize side reactions. Add the reagents slowly to control the reaction rate. |
| Decomposition of the product. | O-acyl oximes can be thermally labile. Avoid excessive heating during the reaction and workup. Analyze the product for stability under the reaction conditions. |
| Beckmann rearrangement. | This acid-catalyzed rearrangement can be a side reaction for oximes.[5] Ensure the reaction conditions are not overly acidic. If necessary, use a non-acidic coupling method. |
| Hydrolysis of the product. | Work up the reaction under anhydrous conditions and avoid aqueous washes if the product is highly sensitive to water. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Similar polarity of product and starting materials. | Utilize column chromatography with a carefully selected solvent system. Consider using a different stationary phase if separation on silica gel is challenging.[6] |
| Product is an oil and difficult to handle. | Attempt to crystallize the product from a suitable solvent system. Recrystallization can be an effective purification method for solid products.[6] |
| Product streaks on TLC. | This may indicate that the compound is acidic or basic. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the chromatography eluent. |
| Product decomposes on silica gel. | Consider using a less acidic stationary phase like alumina or a different purification method such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC). |
Experimental Protocols
Key Experiment: Synthesis of Acetoxime Benzoate via EDCI Coupling
This protocol describes a general method for the synthesis of Acetoxime Benzoate from acetoxime and benzoic acid using EDCI as a coupling agent.
Materials:
-
Acetoxime
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of benzoic acid (1.0 eq) and acetoxime (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add EDCI (1.2 eq) portion-wise to the solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Acetoxime Benzoate.
Visualizations
Caption: Experimental workflow for the synthesis of Acetoxime Benzoate.
Caption: Troubleshooting decision tree for low-yield synthesis.
References
- 1. ACETOXIME BENZOATE | 137160-76-0 [amp.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted - Google Patents [patents.google.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. Oxime - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Managing Reaction Exotherms with Acetoximebenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing reaction exotherms when working with Acetoximebenzoate (CAS 942-89-2). Given the potential for exothermic events, particularly due to the presence of the oxime functional group, a thorough understanding of thermal safety is crucial for safe and successful experimentation and scale-up. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to mitigate risks associated with thermal runaway.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: The primary thermal hazards of this compound stem from its molecular structure, which includes an oxime (-C=N-OH) functional group. Oximes can be thermally unstable and may decompose exothermically, and in some cases, explosively, upon heating.[1] The presence of even trace amounts of acid can catalyze an exothermic rearrangement of ketoximes, known as the Beckmann rearrangement, which can be violent enough to cause an explosion of unreacted material.[1] While this compound itself is an O-benzoyl oxime, the fundamental instability of the oxime group warrants careful thermal hazard assessment.
Q2: What initial steps should I take to assess the thermal risk of my reaction involving this compound?
A2: Before proceeding with your experiment, a thorough desk screening is recommended. This involves reviewing Safety Data Sheets (SDS) for all reactants and solvents to identify any known thermal instabilities or incompatibilities.[2] Computational tools like CHETAH (Chemical Thermodynamic and Energy Release Program) can be used to estimate the thermal risks of the chemical substances involved.[2] A crucial initial assessment is the calculation of the oxygen balance, which can indicate the potential for a runaway reaction.[2]
Q3: What experimental techniques are recommended for characterizing the exotherm of my reaction?
A3: Reaction calorimetry is a critical technique for quantifying the heat generated by a chemical process.[2][3] Instruments like a Reaction Calorimeter (RC1e) can provide data on the rate of heat release, the total heat of reaction, and the heat capacity of the reaction mixture.[2] For assessing the thermal stability of this compound itself or any intermediates, Differential Scanning Calorimetry (DSC) is a valuable tool for identifying decomposition temperatures and energies.[2]
Q4: How can I control the temperature of a potentially exothermic reaction involving this compound?
A4: Effective temperature control is paramount. Utilizing a well-controlled reactor system with an efficient cooling jacket is essential.[4] For highly exothermic processes, controlled (slow) addition of the limiting reagent is a common strategy to manage the rate of heat generation.[5] This is often referred to as a semi-batch process. Maintaining a low differential temperature (ΔT) between the reactor and the cooling medium can also provide more precise control.[4]
Q5: What are the signs of a potential thermal runaway, and what should I do if I observe them?
A5: Signs of a potential thermal runaway include a sudden, uncontrolled increase in reaction temperature, a rapid rise in pressure, and visible off-gassing or fuming. If you observe these signs, immediate action is required. This typically involves stopping all reagent feeds, maximizing cooling to the reactor, and if necessary, activating an emergency quenching system. All personnel should evacuate the immediate area and follow established emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high reaction temperature | - Addition rate of a reactant is too fast.- Cooling system is not performing adequately.- Incorrect concentration of reactants. | - Immediately stop the addition of the reactant.- Verify the functionality of the cooling system (e.g., coolant flow rate, temperature).- Re-verify the concentrations of all starting materials. |
| Pressure increase in the reactor | - Gaseous byproducts from a decomposition reaction.- Solvent boiling due to excessive temperature. | - Stop the reaction immediately by ceasing reactant addition and applying maximum cooling.- If safe to do so, vent the reactor to a scrubber or fume hood.- Investigate the reaction for potential side reactions that produce gas. |
| Reaction appears to have stalled after an initial exotherm | - Accumulation of an unreacted intermediate that is more stable.- Change in mixing efficiency. | - Analyze a sample of the reaction mixture to determine its composition.- Consider the possibility of a multi-step reaction with different thermal profiles.- Ensure the stirrer is functioning correctly and providing adequate agitation. |
| Inconsistent results upon scale-up | - Heat transfer is less efficient at a larger scale.- Mixing characteristics have changed. | - Perform a thorough thermal hazard assessment at the larger scale.- Re-evaluate the cooling capacity of the larger reactor.- Consider the use of a more efficient stirring mechanism or reactor design.[6][7][8] |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry
Objective: To quantify the heat evolved during a reaction involving this compound.
Apparatus:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e)[2]
-
Jacketed glass reactor (1 L)
-
Overhead stirrer
-
Temperature probe (in reaction mass)
-
Dosing pump for controlled addition
Procedure:
-
Calibrate the calorimeter according to the manufacturer's instructions.
-
Charge the reactor with the initial reactants and solvent, excluding the limiting reagent.
-
Establish thermal equilibrium at the desired starting temperature by circulating the heat transfer fluid through the jacket.
-
Begin stirring at a constant rate to ensure good mixing.
-
Start the controlled addition of the limiting reagent via the dosing pump at a pre-determined rate.
-
Monitor the reaction temperature and the jacket temperature throughout the addition. The calorimetry software will calculate the heat flow in real-time.
-
After the addition is complete, continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
The integrated heat flow over time provides the total heat of reaction.
Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition for this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed sample pans (e.g., gold-plated stainless steel)
-
Nitrogen supply for inert atmosphere
Procedure:
-
Accurately weigh 1-5 mg of this compound into a DSC pan.
-
Seal the pan hermetically to contain any potential off-gassing.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) under a nitrogen atmosphere.
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Record the heat flow as a function of temperature.
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An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a critical parameter for assessing thermal stability.
Data Presentation
Table 1: Thermal Properties of Related Oxime Compounds
| Compound | Onset Decomposition Temperature (°C) | Heat of Decomposition (J/g) | Reference |
| Benzaldehyde Oxime | 108.71 (381.86 K) | 548.1 | [9] |
| Methyl Ethyl Ketone Oxime Hydrochloride | 51-57 | 29.65 - 45.86 | [10][11] |
Note: This data is for related compounds and should be used as a guide. The thermal properties of this compound must be determined experimentally.
Table 2: Example Reaction Calorimetry Data
| Parameter | Value |
| Reaction Volume | 500 mL |
| Reactant A (in reactor) | 0.5 mol |
| Reactant B (dosed) | 0.5 mol |
| Dosing Time | 60 min |
| Reaction Temperature | 25 °C |
| Total Heat of Reaction | -80 kJ |
| Adiabatic Temperature Rise | 45 °C |
This is example data and will vary depending on the specific reaction conditions.
Visualizations
References
- 1. Oximes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 3. ardena.com [ardena.com]
- 4. chemicalprocessing.com [chemicalprocessing.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Chemical engineers defend stirring in reactions after study claims mixing unnecessary | Chemistry World | Chemistry World [chemistryworld.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS [ideas.repec.org]
Technical Support Center: Acetoxime Benzoate Reactivity and Catalyst Choice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetoxime benzoate. The information addresses common issues encountered during synthesis and subsequent reactions, with a focus on the critical role of catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing acetoxime benzoate?
Acetoxime benzoate is typically synthesized via the O-acylation of acetoxime with a benzoylating agent, most commonly benzoyl chloride. This reaction is often facilitated by a base or a catalyst to activate the oxime hydroxyl group or to scavenge the HCl byproduct.
Q2: How does the choice of catalyst influence the synthesis of acetoxime benzoate?
The choice of catalyst can significantly impact the reaction rate, yield, and purity of the final product. Catalysts can be broadly categorized as:
-
Bases: Pyridine or triethylamine are commonly used to neutralize the HCl formed during the reaction with benzoyl chloride, driving the reaction to completion.
-
Acid Catalysts: While less common for O-acylation with acid chlorides, acid catalysts can be employed in esterification reactions with benzoic acid. However, they can also promote the undesired Beckmann rearrangement of the oxime.[1][2][3]
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Metal Catalysts: Transition metal catalysts, such as those based on palladium, copper, or rhodium, are known to catalyze reactions of oxime esters.[4][5][6] For the synthesis of acetoxime benzoate, a catalyst is not always strictly necessary when using a reactive acylating agent like benzoyl chloride in the presence of a base. However, for less reactive acylating agents or for subsequent C-H functionalization reactions of the oxime ester, catalysts like Pd(OAc)₂ can be employed.[7][8]
Q3: What is the Beckmann rearrangement, and how can it be avoided during reactions with acetoxime benzoate?
The Beckmann rearrangement is a common acid-catalyzed side reaction of oximes, where the oxime is converted into an amide.[1][2][9] In the case of acetoxime, this would lead to N-methylacetamide. To avoid this, it is crucial to:
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Avoid strongly acidic conditions: Use of strong acids like sulfuric acid or phosphorus pentachloride should be avoided.[1][2]
-
Control the temperature: Higher temperatures can favor the rearrangement.
-
Choose appropriate catalysts: While some Lewis acids can catalyze the rearrangement, others may be more selective towards the desired reaction. Careful screening of catalysts is recommended if acidic conditions are necessary.
Q4: Can acetoxime benzoate be used in C-H functionalization reactions?
Yes, O-acyl oximes, including acetoxime benzoate, can serve as directing groups for transition metal-catalyzed C-H functionalization. For instance, palladium catalysts can direct the acetoxylation or arylation of sp² and sp³ C-H bonds ortho to the oxime group.[7][8][10]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of acetoxime benzoate | 1. Incomplete reaction. 2. Inactive catalyst or base. 3. Poor quality of starting materials (acetoxime, benzoyl chloride). 4. Unfavorable reaction conditions (temperature, solvent). | 1. Increase reaction time or temperature moderately. 2. Use a fresh batch of catalyst or base. Consider using a stronger, non-nucleophilic base. 3. Purify starting materials before use. 4. Screen different solvents (e.g., DCM, THF, acetonitrile). |
| Formation of N-methylacetamide (Beckmann rearrangement product) | 1. Presence of strong acid impurities. 2. Use of an acidic catalyst. 3. High reaction temperature. | 1. Ensure all reagents and solvents are free from acid. Use a base to scavenge any generated acid. 2. Switch to a non-acidic catalyst or a basic reaction medium. 3. Perform the reaction at a lower temperature. |
| Recovery of unreacted acetoxime | 1. Insufficient amount of benzoylating agent. 2. Inefficient activation of the oxime. | 1. Use a slight excess (1.1-1.2 equivalents) of benzoyl chloride. 2. Increase the amount of base or consider adding a nucleophilic catalyst like DMAP in catalytic amounts. |
| Multiple spots on TLC indicating side products | 1. Decomposition of starting materials or product. 2. Competing side reactions other than Beckmann rearrangement. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Lower the reaction temperature. Analyze side products to understand the reaction pathway and adjust conditions accordingly. |
Quantitative Data on Catalyst Performance in Analogous O-Acylation Reactions
Direct comparative data for various catalysts in the synthesis of acetoxime benzoate is limited in the literature. However, the following table summarizes the performance of different catalyst systems in the O-acylation of other oximes, which can serve as a starting point for catalyst screening.
| Catalyst System | Substrate | Acylating Agent | Yield (%) | Reference |
| Pd(OAc)₂ / PhI(OAc)₂ | Dialkyl oximes | Acetic Anhydride | 49-70% | [7][8] |
| Copper Oxide (CuO) | Alcohols/Phenols | Benzoyl Chloride | Good to Excellent | |
| N-Heterocyclic Carbene | α,β-unsaturated aldehydes | Oximes | Very Good | [11] |
| Pyridine (as base) | Diterpene | Benzoyl Chloride | Not specified | [12] |
Experimental Protocols
Synthesis of Acetoxime Benzoate via O-Acylation
This protocol describes a general method for the synthesis of acetoxime benzoate using benzoyl chloride and a base.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve acetoxime (1.0 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) dropwise to the stirred solution.
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Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure acetoxime benzoate.
Visualizations
Caption: General mechanism for the base-mediated O-acylation of acetoxime.
Caption: Competing pathways for acetoxime: desired O-acylation vs. Beckmann rearrangement.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper catalyzed Heck-like cyclizations of oxime esters - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00652F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-Heterocyclic carbene catalyzed synthesis of oxime esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Acetoxime Benzoate and Related Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with acetoxime benzoate and similar reactions, such as the Beckmann rearrangement of acetophenone oxime. The information provided is intended to help troubleshoot common experimental challenges and optimize reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the reaction involving acetoxime benzoate?
The reaction of acetoxime benzoate, or more broadly the rearrangement of oxime esters, typically follows the path of a Beckmann rearrangement. The key steps involve the conversion of the hydroxyl group of an oxime into a good leaving group (in this case, the benzoate group is already an ester), followed by the migration of an alkyl or aryl group anti-periplanar to the leaving group to form a nitrilium ion. This intermediate is then attacked by a nucleophile (often water from the solvent or workup) to yield the final amide product after tautomerization.[1][2]
Q2: How do solvents affect the efficiency of these reactions?
Solvents play a crucial role in stabilizing the reactants, transition states, and intermediates, thereby influencing the reaction rate and yield.[3] For reactions like the Beckmann rearrangement, which proceed through charged intermediates (nitrilium ions), polar solvents are generally preferred as they can solvate and stabilize these species.[4]
-
Polar Aprotic Solvents: Solvents like acetonitrile, acetone, and dimethylformamide (DMF) are often effective.[4] They can stabilize the cationic intermediate without strongly solvating the nucleophile, thus promoting the reaction. In some cases, aprotic solvents with high dielectric constants are preferred for this type of transformation.[4]
-
Polar Protic Solvents: Solvents like ethanol and methanol can also be used, but their nucleophilic nature might lead to side reactions or inhibition of the desired pathway.[4]
-
Non-Polar Solvents: Reactions in non-polar solvents like toluene may be slower or require higher temperatures.[5]
Q3: My reaction yield is consistently low. What are the common causes?
Low yields can stem from a variety of factors. It is crucial to systematically investigate potential causes.[6] Consider the following:
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents are of high purity and solvents are appropriately dried.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. Optimize these conditions systematically.
-
Workup Procedure: Product loss can occur during extraction, washing, and purification steps. Check for product solubility in the aqueous layer during workup.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Analyze the crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify any side products.
-
Stereochemistry of the Oxime: In the Beckmann rearrangement, the migrating group must be anti-periplanar to the leaving group. If the wrong stereoisomer of the oxime is present, it will not rearrange to the desired product.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst or reagent. 2. Reaction temperature is too low. 3. Incorrect solvent. | 1. Use fresh or purified catalyst/reagent. 2. Gradually increase the reaction temperature and monitor by TLC. 3. Screen a range of solvents with varying polarities (see Data Presentation section). |
| Formation of Multiple Products | 1. Presence of both E/Z isomers of the oxime leading to different rearrangement products. 2. Side reactions such as hydrolysis of the starting material or product. 3. Fragmentation of the intermediate. | 1. Isomerize the oxime mixture to the desired isomer if possible, or separate the isomers before the reaction.[8] 2. Ensure anhydrous conditions if water is detrimental. Analyze the side products to understand the competing reaction pathways. 3. Choose a milder catalyst or reaction conditions to suppress fragmentation. |
| Product Degradation | 1. Product is unstable under the reaction or workup conditions (e.g., acidic or basic conditions). | 1. Perform a stability test on the purified product under the reaction and workup conditions. If unstable, modify the conditions (e.g., use a milder catalyst, adjust pH during workup). |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous phase during workup. 2. Product is volatile. | 1. Back-extract the aqueous layers with a suitable organic solvent. 2. Use gentle conditions for solvent removal (e.g., rotary evaporation at low temperature and pressure). |
Data Presentation
The following table summarizes the effect of different solvents on the conversion of acetophenone oxime to N-phenylacetamide in the presence of trifluoroacetic acid (TFA) as a catalyst. This serves as a representative example for understanding solvent effects in similar reactions.
| Solvent | Conversion (%) | Selectivity to N-phenylacetamide (%) | Notes |
| Acetonitrile | >99 | >99 | High conversion and selectivity.[9] |
| Chloroform | >99 | >99 | High conversion and selectivity.[9] |
| Dichloromethane | >99 | >99 | High conversion and selectivity. |
| No Solvent | >99 | >99 | Reaction proceeds efficiently without a solvent.[9][10] |
| Ethanol | - | - | TFA is converted to its ethyl ester, and the reaction does not proceed.[9] |
| DMSO | - | - | The reaction does not proceed, likely due to solvent-catalyst interactions.[9] |
Data adapted from a study on the Beckmann rearrangement of acetophenone oxime organo-catalyzed by trifluoroacetic acid.[9]
Experimental Protocols
General Protocol for the Beckmann Rearrangement of Acetophenone Oxime
This protocol is a generalized procedure based on literature reports for the acid-catalyzed Beckmann rearrangement.
Materials:
-
Acetophenone oxime
-
Acid catalyst (e.g., trifluoroacetic acid, sulfuric acid, or a solid acid catalyst)
-
Anhydrous solvent (e.g., acetonitrile, chloroform)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone oxime (1 equivalent) in the chosen anhydrous solvent.
-
Add the acid catalyst (e.g., trifluoroacetic acid, 3-10 equivalents) to the solution.[9] The optimal amount of catalyst may need to be determined experimentally.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the catalyst and solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acidic catalyst was used, carefully quench the reaction by adding it to a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-phenylacetamide.
Mandatory Visualizations
Caption: The reaction pathway of the acid-catalyzed Beckmann rearrangement of acetophenone oxime.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. sciforum.net [sciforum.net]
- 5. Beckmann Rearrangement of Ketoximes Induced by Phenyl Dichlorophosphate at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Acetoximebenzoate Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling in Acetoximebenzoate cross-coupling reactions. The strategies outlined here are based on established principles for palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. For instance, two molecules of your boronic acid reagent can couple to form a symmetrical biaryl byproduct, or two molecules of the this compound could potentially couple. This reduces the yield of the desired cross-coupled product and complicates purification.
Q2: What are the primary causes of homocoupling?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of organometallic reagents like boronic acids.[1][2][3][4]
-
Incomplete Reduction of Pd(II) Precatalyst: If the initial Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can stoichiometrically react with the organometallic coupling partner to produce the homocoupled product.[1][2][5][6]
-
Reaction Kinetics: If the rate of transmetalation of one of the coupling partners is significantly faster than the other, it can lead to an increased concentration of a single organopalladium intermediate, which may then be more likely to undergo homocoupling.
Q3: How does the choice of catalyst and ligands affect homocoupling?
A3: The catalyst and ligands are crucial for reaction efficiency and selectivity.
-
Catalyst: Using a Pd(0) source directly can sometimes be advantageous over a Pd(II) source that needs to be reduced in situ. Heterogeneous catalysts like palladium on carbon (Pd/C) or palladium black can also sometimes suppress homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[1][6]
-
Ligands: Large, bulky, and electron-rich phosphine ligands, such as those developed by Buchwald, can facilitate the desired cross-coupling pathway by promoting oxidative addition and reductive elimination, thereby outcompeting the homocoupling side reaction.[7][8] The choice of ligand can significantly impact the stability and reactivity of the catalytic species.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of boronic acid homocoupling | Presence of dissolved oxygen in the reaction mixture. | 1. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (N₂ or Ar) for an extended period. 2. Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.[3] 3. A subsurface sparge with nitrogen prior to adding the catalyst can be very effective at removing dissolved oxygen.[1][5][6] |
| High concentration of Pd(II) species. | 1. Add a mild reducing agent, such as potassium formate, to the reaction mixture to help reduce residual Pd(II) without interfering with the catalytic cycle.[1][5][6] 2. Consider using a Pd(0) catalyst source directly. | |
| Low yield of the desired cross-coupled product | Inefficient catalyst activation or decomposition. | 1. Screen different ligands, particularly bulky phosphine ligands, which are known to stabilize the catalyst and promote efficient coupling.[7][8] 2. The order of addition of reagents can be critical for efficient catalyst formation.[9] Consider pre-heating the catalyst, base, and solvent before adding the boronic acid.[4] |
| Suboptimal reaction temperature or base. | 1. Optimize the reaction temperature. Lowering the temperature might disfavor the homocoupling pathway. 2. Screen different bases. Weaker bases like carbonates or phosphates may be beneficial if your starting materials have sensitive functional groups. | |
| Inconsistent reaction results | Variability in reagent and solvent quality. | 1. Use high-purity, anhydrous solvents. Sure/Seal™ bottles are often sufficiently degassed for many applications. 2. Ensure the boronic acid is pure, as impurities can sometimes accelerate homocoupling. |
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general framework for a Suzuki-Miyaura cross-coupling reaction, incorporating best practices to minimize homocoupling.
1. Reagent and Solvent Preparation:
-
Degas all solvents (e.g., toluene, THF, dioxane) by sparging with nitrogen or argon for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
Ensure all solid reagents (this compound, boronic acid, base, catalyst, ligand) are dry and handled under an inert atmosphere if sensitive to air or moisture.
2. Reaction Setup:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add the this compound, boronic acid (typically 1.1-1.5 equivalents), and base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent via cannula or syringe.
-
If using, add the mild reducing agent (e.g., potassium formate, 0.1-0.2 equivalents).
-
Begin stirring the mixture and sparge with nitrogen or argon via a needle below the solvent surface for 10-15 minutes to ensure rigorous oxygen exclusion.[1][6]
3. Catalyst Addition and Reaction:
-
In a separate glovebox or under a positive flow of inert gas, prepare a solution or slurry of the palladium catalyst and ligand in a small amount of degassed solvent.
-
Add the catalyst/ligand mixture to the reaction flask via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired cross-coupled product from any homocoupled byproducts.
Visualizations
Caption: Experimental workflow for minimizing homocoupling.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Electrophilic Aminating Agents: Acetoxime Benzoate and Alternatives
In the realm of synthetic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful strategy for forging these critical linkages. This guide provides a detailed comparison of O-benzoyl acetoxime (presumed "Acetoximebenzoate"), as a representative of the O-acyl oxime class, with other prominent electrophilic aminating agents, including O-acyl hydroxylamines, hydroxylamine-O-sulfonic acid (HOSA), and oxaziridines. The comparison focuses on their performance in aminating common nucleophiles such as enolates and Grignard reagents, supported by experimental data and mechanistic insights.
Overview of Electrophilic Aminating Agents
Electrophilic aminating agents are characterized by a nitrogen atom rendered electrophilic through bonding to a good leaving group. The choice of agent impacts reaction efficiency, substrate scope, and operational safety.
-
O-Acyl Oximes (e.g., O-Benzoyl Acetoxime): These reagents are part of the broader class of O-acyl hydroxylamine derivatives. They are generally stable, crystalline solids that can be prepared from the corresponding oxime and an acyl chloride. Their reactivity can be tuned by modifying the acyl group.
-
Hydroxylamine-O-sulfonic Acid (HOSA): A commercially available, water-soluble, and hygroscopic solid. HOSA is a powerful aminating agent, particularly for the synthesis of primary amines. However, its strong acidity can be a limitation for sensitive substrates.[1][2]
-
Oxaziridines: Three-membered heterocyclic compounds containing nitrogen and oxygen. N-alkoxycarbonyl and N-sulfonyl oxaziridines are widely used. They are often stable, isolable compounds, and their reactivity can be modulated by the substituent on the nitrogen atom.[3][4] N-H oxaziridines are also effective but often need to be prepared in situ due to their higher reactivity.[3]
-
N-Chloroamines: While effective, their use is often limited due to safety concerns regarding their stability and potential explosiveness.[5]
Performance Comparison: Amination of Enolates
The α-amination of carbonyl compounds via their enolates is a crucial transformation for the synthesis of α-amino acids and their derivatives.
Table 1: Performance Data for the Electrophilic Amination of Ketone Enolates
| Aminating Agent | Nucleophile (Ketone) | Product | Yield (%) | Reference(s) |
| O-Acyl Hydroxylamine Derivative | Various esters and amides | α-Amino ester/amide | Good | [6] |
| N-Boc-oxaziridine | Various ketones | α-Amino ketone | Modest | [7] |
| Azodicarboxylate | Aldehyde (via organocatalysis) | α-Hydrazino aldehyde derivative | High | [8] |
| Trisyl azide | α-Substituted ester | α-Azido ester | 90-95 | [9] |
O-Acyl hydroxylamines and oxaziridines are effective for the amination of pre-formed metal enolates. A notable side reaction with some oxaziridines is a competitive aldol condensation between the enolate and the aldehyde or ketone byproduct generated from the aminating agent.[7] Azodicarboxylates are highly effective for the organocatalyzed asymmetric α-amination of aldehydes and ketones.[8][9]
Performance Comparison: Amination of Organometallic Reagents
The amination of organometallic reagents, such as Grignard and organozinc reagents, provides a direct route to primary, secondary, and tertiary amines.
Table 2: Performance Data for the Electrophilic Amination of Organometallic Reagents
| Aminating Agent | Nucleophile (Organometallic) | Product | Yield (%) | Reference(s) |
| O-Acyl Hydroxylamine | Diorganozinc | Hindered tertiary amine | Good | [10] |
| O-Sulfonyloxime | Grignard Reagent | Primary amine (after hydrolysis) | up to 97 | [11] |
| N-H Oxaziridine | Arylcuprate | Primary/secondary aniline | Good | [5] |
| N-Chloroamine | Aryl Grignard Reagent | Tertiary arylamine | Good-Exc. | [12] |
| O-Benzoyl Hydroxylamine | Diorganozinc | Tertiary amine | Good |
O-Acyl hydroxylamines and their derivatives, including O-sulfonyloximes, have proven to be versatile for aminating a wide range of organometallic reagents.[10][11] The choice of the specific reagent and reaction conditions can direct the synthesis towards primary, secondary, or tertiary amines. N-H oxaziridines are particularly useful for the synthesis of primary and secondary amines as they can transfer an unprotected amino group.[5]
Reaction Mechanisms
The general mechanism for electrophilic amination involves the nucleophilic attack of a carbanion on the electrophilic nitrogen atom of the aminating agent, leading to the displacement of a leaving group.
The reaction proceeds via a substitution pathway where the carbanion attacks the nitrogen atom, displacing the carboxylate leaving group. In the case of organometallic reagents, the reaction can be uncatalyzed or catalyzed by transition metals like copper.[5]
Caption: General mechanism of electrophilic amination with an O-acyl oxime.
With strong nucleophiles, HOSA undergoes a direct amination where the sulfate is the leaving group. For aromatic C-H amination, the mechanism can involve the formation of a highly reactive aminating species.
Caption: Simplified mechanism of amination with HOSA.
The amination with oxaziridines involves the nucleophilic attack on the nitrogen atom of the strained three-membered ring, leading to the cleavage of the weak N-O bond.[10]
Caption: Mechanism of amination with an oxaziridine.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these reagents. Below are generalized protocols for the amination of enolates and Grignard reagents.
-
Enolate Formation: A solution of the ketone in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C). A strong base (e.g., LDA, KHMDS) is added dropwise to generate the corresponding metal enolate. The mixture is stirred for a specified time to ensure complete enolate formation.
-
Amination: A solution of the O-acyl oxime in the same anhydrous solvent is added to the enolate solution at low temperature. The reaction mixture is stirred for several hours, and the temperature may be allowed to warm slowly to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired α-amino ketone derivative.
-
Reaction Setup: A solution of the O-sulfonyloxime in an anhydrous solvent (e.g., dichloromethane, chlorobenzene) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon, nitrogen).[11]
-
Addition of Grignard Reagent: The Grignard reagent, as a solution in THF or diethyl ether, is added dropwise to the solution of the aminating agent at a controlled temperature (e.g., 0 °C or room temperature).[11]
-
Reaction: The reaction mixture is stirred at the specified temperature for a period ranging from a few hours to overnight, monitoring the progress by TLC or GC-MS.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the initially formed imine to the primary amine.[11]
-
Workup and Purification: The aqueous layer is washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude amine, which can be further purified by distillation or chromatography.
Safety and Handling
-
O-Acyl Oximes/Hydroxylamines: Generally stable solids, but should be handled with care as some hydroxylamine derivatives can be unstable.[13]
-
HOSA: A strong acid and should be handled in a fume hood with appropriate personal protective equipment. It is hygroscopic and should be stored in a desiccator.
-
Oxaziridines: While many are stable, they are oxidizing agents and should be handled with care. Reactions should be conducted behind a safety shield.
-
N-Chloroamines: Can be explosive and should be handled with extreme caution, preferably in solution and behind a blast shield.[5]
Conclusion
The choice of an electrophilic aminating agent is dictated by the nature of the nucleophile, the desired product, and considerations of safety and practicality. O-Benzoyl acetoxime and related O-acyl oximes are valuable reagents, offering good stability and reactivity for the amination of a range of nucleophiles. HOSA is a powerful and economical choice for the synthesis of primary amines, though its acidity can be a drawback. Oxaziridines provide a versatile platform with tunable reactivity and are particularly useful for asymmetric aminations. While direct quantitative comparisons are challenging without standardized experimental data, this guide provides a framework for selecting the most appropriate electrophilic aminating agent for a given synthetic challenge. Researchers and drug development professionals are encouraged to consult the primary literature for specific applications and optimized reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. Oxaziridine - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Selective α-Amination and α-Acylation of Esters and Amides via Dual Reactivity of O-Acylhydroxylamines Toward Zinc Enol… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 12. Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Acetoxime Benzoate and Other Hydroxylamine Derivatives in Scientific Research
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental design. This guide provides a comparative overview of Acetoxime Benzoate and other hydroxylamine derivatives, focusing on their applications, performance, and underlying chemical principles. The information is intended to assist in making informed decisions for various research and development endeavors.
This comparison delves into the chemical properties, reactivity, and utility of Acetoxime Benzoate alongside other prominent hydroxylamine derivatives. While direct quantitative comparisons are often application-specific and not always available in published literature, this guide synthesizes available data to highlight the distinct advantages and potential applications of these compound classes.
Chemical Properties and Structure
Hydroxylamine derivatives are characterized by the presence of a nitrogen-oxygen (N-O) single bond. The nature of the substituents on the nitrogen and oxygen atoms significantly influences the chemical and physical properties of these molecules, including their reactivity, stability, and nucleophilicity.
Acetoxime Benzoate belongs to the class of oxime esters. Its structure features a benzoyl group attached to the oxygen atom of the acetoxime moiety. This arrangement makes the N-O bond susceptible to cleavage under certain conditions, a property exploited in various chemical transformations.
Other Hydroxylamine Derivatives encompass a broad range of compounds, including but not limited to:
-
N-hydroxyphthalimide (NHPI) and N-hydroxysuccinimide (NHS) esters: These are widely used as activating agents in peptide synthesis and bioconjugation due to their good leaving group properties.
-
Hydroxylamine-O-sulfonic acid (HOSA): This versatile reagent is employed in amination reactions, where it can act as an electrophilic aminating agent.
-
O-acyl hydroxylamines: This general class, which includes Acetoxime Benzoate, is recognized for its role in generating radicals and in acylation reactions.
-
Free Hydroxylamines (e.g., N-tert-butylhydroxylamine): These can act as antioxidants and are used in various organic syntheses.
Performance and Applications: A Comparative Overview
The utility of Acetoxime Benzoate and other hydroxylamine derivatives spans several key areas of chemical and biological research. The following sections compare their performance in specific applications based on available scientific literature.
Peptide Synthesis and Bioconjugation
In the realm of peptide synthesis, the efficient formation of amide bonds is critical. Hydroxylamine derivatives, particularly N-hydroxyphthalimide (NHP) and N-hydroxysuccinimide (NHS) esters, are well-established activating agents. They react with carboxylic acids to form activated esters, which readily couple with amines to form peptide bonds. While direct comparative data for Acetoximebenzoate in this specific application is scarce, the principle of using oxime esters as activating groups is known. The efficiency of these reagents is often compared based on reaction times, yields, and the degree of racemization of the amino acid residues.
| Compound Class | Role in Peptide Synthesis | Reported Advantages |
| Acetoxime Benzoate | Potential Acylating Agent | Limited direct data available for peptide synthesis. Generally, oxime esters can serve as acyl donors. |
| N-hydroxyphthalimide Esters | Activating Agent | Widely used for the stepwise synthesis of peptides with minimal racemization[1]. |
| N-hydroxysuccinimide Esters | Activating Agent | A valuable intermediate for coupling reactions with amino acids and peptides[1]. |
Radical Reactions and Photoinitiation
| Compound Class | Application | Key Features |
| Acetoxime Benzoate | Potential Photoinitiator/Radical Precursor | Belongs to the class of oxime esters known to generate radicals upon N-O bond cleavage. |
| Commercial Oxime Ester Photoinitiators | Photoinitiators for Polymerization | High reactivity, low yellowing, and low oxygen sensitivity are desirable traits[2]. |
C-N Bond Formation
Hydroxylamine derivatives are versatile reagents for the formation of carbon-nitrogen bonds. Hydroxylamine-O-sulfonic acid (HOSA) is a notable example, serving as an electrophilic aminating agent for a variety of substrates. The choice of reagent for C-N bond formation depends on the nature of the substrate and the desired product.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon scientific findings. Below are representative methodologies for the synthesis of oxime esters, which can be adapted for the preparation of Acetoxime Benzoate and related compounds.
General Synthesis of Oxime Esters
A common method for the synthesis of oxime esters involves the esterification of an oxime with a carboxylic acid or its derivative.
Protocol 1: Esterification using a Carbodiimide Coupling Agent
This method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction between a carboxylic acid and an oxime.
Materials:
-
Oxime (e.g., Acetoxime)
-
Carboxylic acid (e.g., Benzoic acid)
-
Coupling agent (e.g., DCC or EDC)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
Procedure:
-
Dissolve the oxime (1.0 eq) and carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Chemical Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and experimental workflows.
Caption: A generalized workflow for the synthesis of Acetoxime Benzoate.
Caption: Generation of radicals from Acetoxime Benzoate.
Conclusion
Acetoxime Benzoate and other hydroxylamine derivatives represent a versatile class of reagents with broad applications in scientific research. While Acetoxime Benzoate, as an oxime ester, holds potential in areas such as radical chemistry and as an acylating agent, other hydroxylamine derivatives like NHP/NHS esters and HOSA are well-established reagents in peptide synthesis and C-N bond formation, respectively. The selection of a specific derivative should be guided by the requirements of the intended application, considering factors such as reactivity, stability, and the nature of the desired transformation. Further research involving direct, quantitative comparisons of Acetoxime Benzoate with other hydroxylamine derivatives would be invaluable to the scientific community for optimizing experimental designs and discovering novel applications.
References
A Comparative Guide to Acetoxime Benzoate Synthesis: Methodologies and Performance Metrics
For researchers, scientists, and drug development professionals, the synthesis of oxime esters like acetoxime benzoate is a critical step in the development of various bioactive molecules. This guide provides a comprehensive comparison of different synthetic routes to acetoxime benzoate, focusing on quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways.
The synthesis of acetoxime benzoate is typically a two-step process: the formation of an oxime from a ketone (acetophenone or acetone), followed by the benzoylation of the resulting oxime. This guide will explore variations in both of these stages, presenting a comparative analysis of their efficiency and reaction conditions.
I. Comparative Analysis of Oxime Synthesis Methods
The initial and crucial step in producing acetoxime benzoate is the synthesis of the oxime intermediate. Acetophenone oxime is a common precursor, and various methods have been developed for its synthesis. Below is a comparison of different approaches, highlighting their respective yields and reaction conditions.
| Method | Carbonyl Compound | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Traditional Reflux | Acetophenone | Hydroxylamine hydrochloride, Potassium hydroxide | Ethanol | Not Specified | Moderate to Good | [1] |
| Solvent-Free Grinding | Acetophenone | Hydroxylamine hydrochloride, Sodium hydroxide, Silica gel | None | Not Specified | 85 | [2] |
| Ultrasound Irradiation | Acetophenone | Hydroxylamine hydrochloride, Potassium carbonate | Water/Ethanol | ~14 minutes | Good | [3] |
| Oxalic Acid Catalysis | Acetophenone | Hydroxylamine hydrochloride, Oxalic acid | Acetonitrile | 90 minutes | 95 | [4] |
| Ammoxidation | Acetone | Ammonia, Hydrogen peroxide | Not Specified | Not Specified | Good | [5] |
| Hydroxylamine Sulfate | Acetone | Hydroxylamine sulfate, Acetone, Ammonia | Water | 4-6 hours | 67-75 | [6] |
II. Comparative Analysis of Benzoylation Methods
Once the oxime is synthesized, the next step is benzoylation to yield the final acetoxime benzoate product. The choice of benzoylating agent and reaction conditions can significantly impact the overall efficiency of the synthesis.
| Method | Oxime Substrate | Benzoylating Agent | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Standard Acyl Chloride | Acetophenone Oximes | Terphthaloyl chloride | Basic conditions | Not Specified | Not Specified | Moderate | [1] |
| Benzoyl-Oxyma | Simple Primary Alcohol | Benzoyl-Oxyma | Triethylamine | Not Specified | Overnight | Quantitative | [7][8] |
III. Experimental Protocols
A. Synthesis of Acetophenone Oxime (Ultrasound Irradiation Method)
Materials:
-
Acetophenone
-
Hydroxylamine hydrochloride
-
Potassium carbonate (10% solution)
-
Ethanol
-
Water
-
Diethyl ether
-
Ultrasonic bath
Procedure:
-
In a suitable flask, mix acetophenone and hydroxylamine hydrochloride in a water-ethanol solvent system.
-
For acetophenone, add two drops of concentrated HCl to the reaction mixture to increase acidity.[3]
-
Place the flask in an ultrasonic bath and sonicate the mixture.
-
Monitor the reaction progress. For acetophenone, the reaction time is approximately 14 minutes.[3]
-
After completion, adjust the pH to ~10 by the dropwise addition of a 10% potassium carbonate solution while continuing sonication. This will cause the acetophenone oxime to precipitate.
-
If the product does not precipitate, extract the mixture with diethyl ether.
-
Isolate the solid product by filtration or concentrate the ether extract to obtain the acetophenone oxime.
B. Synthesis of Acetoxime (from Hydroxylamine Sulfate)
Materials:
-
Aqueous solution of hydroxylamine sulfate
-
Acetone
-
Ammonia gas
-
Catalyst (e.g., titanium-silicon modified kaolin)[9]
-
Mixer and cooler
Procedure:
-
In a mixer, combine the aqueous solution of hydroxylamine sulfate, acetone, ammonia gas, and the catalyst.
-
Cool the mixture using a cooler.
-
Allow the reaction to proceed for 4-6 hours at a controlled temperature of 38-40°C.[6]
-
After the reaction is complete, the crude acetoxime can be purified by vacuum distillation.
C. Benzoylation of an Oxime using Benzoyl-Oxyma
Materials:
-
Synthesized Oxime
-
Benzoyl-Oxyma
-
Triethylamine (Et3N)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the oxime in the anhydrous solvent in a reaction vessel.
-
Add 1.1 equivalents of Benzoyl-Oxyma and 1.2 equivalents of dry triethylamine to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution to remove the triethylamine hydrochloride salt.
-
The organic layer is then dried and concentrated to yield the benzoylated product.
IV. Visualizing the Synthesis Workflow and Pathways
To better illustrate the relationships and steps in the synthesis of acetoxime benzoate, the following diagrams have been generated using the DOT language.
References
- 1. arpgweb.com [arpgweb.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.org.za [scielo.org.za]
- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]
- 5. Acetone oxime - Wikipedia [en.wikipedia.org]
- 6. SU925941A1 - Process for producing acetoxime - Google Patents [patents.google.com]
- 7. Investigation of benzoyloximes as benzoylating reagents: benzoyl-Oxyma as a selective benzoylating reagent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02092A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112679379A - Preparation method of acetoxime - Google Patents [patents.google.com]
A Comparative Guide to Acetoximebenzoate Efficiency in C-H Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern synthetic chemistry. The choice of a directing group is paramount to achieving the desired regioselectivity and efficiency in these transformations. This guide provides an objective comparison of Acetoximebenzoate and related O-acetyl oxime directing groups with other common alternatives in palladium-catalyzed C-H functionalization, supported by experimental data and detailed protocols.
Quantitative Comparison of Directing Group Efficiency
A direct quantitative comparison of various directing groups under identical conditions is crucial for selecting the optimal group for a specific transformation. While a comprehensive head-to-head comparison for a single reaction is not extensively documented in a single source, analysis of published data allows for a comparative assessment. The following table summarizes the performance of O-acetyl oximes in palladium-catalyzed C-H acetoxylation and provides context by comparing with other widely used directing groups in similar transformations.
| Directing Group | Substrate Type | C-H Functionalization Type | Oxidant/Reagent | Catalyst Loading (mol%) | Yield (%) | Reference |
| O-Acetyl Oxime | Dialkyl Oxime | β-Acetoxylation | PhI(OAc)₂ | 5 | 49-70 (GC) | [2][3] |
| O-Acetyl Oxime | Aryl Ketoxime | ortho-Acetoxylation | PhI(OAc)₂ | 5 | High | [3] |
| Amide | Benzoic Acid Derivative | ortho-Arylation | Aryl Iodide | - | - | [4] |
| Picolinamide | Alkylamine | γ-Acetoxylation | PhI(OAc)₂ | - | Good to Excellent | |
| Pyridine | 2-Phenylpyridine | ortho-Arylation/Acetoxylation | Various | - | Moderate to Good | |
| Carboxylic Acid | Phenylacetic Acid | ortho-Arylation | Aryl Halide | - | - |
Note: The yields and conditions are representative and can vary based on the specific substrate and reaction conditions. A direct comparison of yields between different substrate classes and reaction types should be made with caution.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and adaptation of C-H functionalization reactions. Below is a representative experimental protocol for a palladium-catalyzed C-H acetoxylation using an in situ generated O-acetyl oxime directing group.
General Procedure for Pd-Catalyzed C-H Acetoxylation Directed by an In Situ Generated O-Acetyl Oxime:
A solution of the oxime starting material (1.0 equiv) in a 1:1 mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) (0.12 M) is stirred at 25 °C for 2 hours to facilitate the in situ formation of the O-acetyl oxime.[2] Subsequently, Pd(OAc)₂ (5 mol %) and PhI(OAc)₂ (1-3 equiv) are added to the reaction mixture. The reaction is then heated at 80-100 °C for 4-12 hours.[2] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acetoxylated product.
Mechanistic Insights and Workflow
The generally accepted mechanism for palladium-catalyzed C-H functionalization directed by an oxime ether involves a concerted metalation-deprotonation (CMD) pathway. The following diagram illustrates the proposed catalytic cycle for an ortho-C-H olefination reaction.
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the nitrogen atom of the oxime directing group. This is followed by the key C-H activation step, which proceeds via a concerted metalation-deprotonation (CMD) to form a stable palladacycle intermediate. Subsequent coordination of the olefin, migratory insertion, and β-hydride elimination lead to the formation of the ortho-olefinated product and a palladium(0) species. The active palladium(II) catalyst is then regenerated through an oxidation step to complete the catalytic cycle.
Logical Relationship of Directing Group Choice and Reaction Outcome
The selection of a directing group has a profound impact on the outcome of a C-H functionalization reaction. The following diagram illustrates the logical considerations involved in choosing a directing group.
References
- 1. O-acetyl oximes as transformable directing groups for Pd-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetoximebenzoate Alternatives for Nitrogen Insertion Reactions
For researchers and professionals in drug development and chemical synthesis, the choice of a nitrogen source for insertion reactions is critical for efficiency, safety, and substrate compatibility. While acetoximebenzoate has its applications, a range of alternatives offers distinct advantages in terms of stability, reactivity, and handling. This guide provides an objective comparison of the leading alternatives—dioxazolones, organic azides, and hydroxylamine derivatives—supported by experimental data and detailed protocols.
Performance Comparison of Nitrogen Insertion Reagents
The following table summarizes the performance of dioxazolones, organic azides, and hydroxylamine derivatives in transition metal-catalyzed C-H amidation reactions, a common type of nitrogen insertion. The data is compiled from various sources to provide a representative comparison. It is important to note that reaction conditions may vary, impacting direct comparability.
| Reagent Class | Representative Reagent | Catalyst System | Substrate | Product Yield (%) | Key Advantages | Key Disadvantages |
| Dioxazolones | 3-Phenyl-1,4,2-dioxazol-5-one | [CpRhCl₂]₂/AgNTf₂ | 2-Phenylpyridine | >95%[1][2] | High thermal stability, high reactivity, safe to handle, CO₂ as the only byproduct.[1][3] | Requires synthesis from corresponding carboxylic acids. |
| 3-Phenyl-1,4,2-dioxazol-5-one | Cu(OAc)₂ | N-iminoquinolinium ylides | 85-95%[4][5] | Versatile with various metals (Rh, Ir, Cu, Co), broad substrate scope.[4][6][7] | ||
| Organic Azides | Benzoyl Azide | [CpRhCl₂]₂/AgNTf₂ | 2-Phenylpyridine | Lower than dioxazolones | Readily available for some derivatives. | Thermally unstable, potentially explosive, can undergo Curtius rearrangement to isocyanates.[1][8] |
| Sulfonyl/Aryl/Alkyl Azides | [CpIrCl₂]₂/AgOAc | Indolines | 70-95%[9] | Effective for various amine preparations. | Safety concerns, lower coordination propensity to catalysts compared to dioxazolones.[3] | |
| Hydroxylamine Derivatives | O-Acyl-N-arylhydroxylamines | [IrCpCl₂]₂/AgSbF₆ | Benzamides | 60-90% | Versatile for generating various amine products. | Can require multi-step synthesis, may have lower atom economy. |
| O-(2,4-dinitrophenyl)hydroxylamine | Rh₂(esp)₂ | Alkenes (for aziridination) | High | Can be tuned for chemoselectivity (amination vs. aziridination) by modifying the leaving group.[10] | Reactivity and selectivity are highly dependent on the precursor structure.[10] |
Experimental Protocols
Detailed methodologies for the synthesis of the nitrogen insertion reagents and their application in catalytic reactions are crucial for reproducibility and comparison.
Protocol 1: Synthesis of 3-Phenyl-1,4,2-dioxazol-5-one
This protocol describes a one-pot synthesis of a common dioxazolone reagent.[11][12]
Materials:
-
Benzoyl chloride
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA)
-
N,N'-Carbonyldiimidazole (CDI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in DMF at room temperature.
-
Add triethylamine (1.1 eq) and stir for 5 minutes.
-
Add ethyl acetate to the mixture and cool to 0°C.
-
In a separate flask, prepare a solution of benzoyl chloride (1.0 eq) in ethyl acetate.
-
Slowly add the benzoyl chloride solution to the hydroxylamine mixture at 0°C and stir for 1 hour.
-
Add N,N'-carbonyldiimidazole (1.1 eq) in one portion and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction with 1 M HCl and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-phenyl-1,4,2-dioxazol-5-one as a white solid.
Protocol 2: Rhodium-Catalyzed C-H Amidation of 2-Phenylpyridine with 3-Phenyl-1,4,2-dioxazol-5-one
This protocol details a typical rhodium-catalyzed C-H amidation reaction.[1][2]
Materials:
-
2-Phenylpyridine
-
3-Phenyl-1,4,2-dioxazol-5-one
-
[Cp*RhCl₂]₂
-
Silver triflimide (AgNTf₂)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a screw-capped vial, add 2-phenylpyridine (1.0 eq), 3-phenyl-1,4,2-dioxazol-5-one (1.1 eq), [Cp*RhCl₂]₂ (2.0 mol%), and AgNTf₂ (8.0 mol%).
-
Add ethyl acetate as the solvent.
-
Seal the vial and stir the reaction mixture at 40°C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.
-
The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to afford the amidated product.
Protocol 3: Copper-Catalyzed Three-Component Formation of N-acyl Amidines
This protocol illustrates the use of dioxazolones in a copper-catalyzed multicomponent reaction.[4][5]
Materials:
-
Dioxazolone (e.g., 3-alkyl-1,4,2-dioxazol-5-one)
-
Terminal alkyne
-
Secondary amine
-
Copper(I) iodide (CuI)
-
Toluene
Procedure:
-
In a reaction tube, dissolve the dioxazolone (1.0 eq), terminal alkyne (1.2 eq), and secondary amine (1.5 eq) in toluene.
-
Add CuI (5 mol%) to the mixture.
-
Seal the tube and heat the reaction mixture at 80°C for 12 hours.
-
After cooling, concentrate the mixture and purify the residue by flash column chromatography to obtain the N-acyl amidine.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized signaling pathways and experimental workflows for nitrogen insertion reactions using different catalysts and reagents.
Caption: General experimental workflow for C-H amidation.
Caption: Rh/Ir-catalyzed C-H amidation cycle.[3][8]
Caption: Cu-catalyzed intramolecular C-H amidation.[4][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. BJOC - Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations [beilstein-journals.org]
- 5. Dioxazolones as electrophilic amide sources in copper-catalyzed and -mediated transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Co(III)-Catalyzed C-H Amidation of Nitrogen-Containing Heterocycles with Dioxazolones under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.uva.nl [pure.uva.nl]
- 9. Iridium(III)-catalyzed direct C-7 amination of indolines with organic azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. US11981648B2 - Method for the synthesis of 3-R-1,4,2-dioxazol-5-ones - Google Patents [patents.google.com]
For researchers, scientists, and drug development professionals, the selection of the right chemical tool is paramount. This guide provides an objective, data-driven comparison of Acetoxime Benzoate and related oxime esters, focusing on their mechanistic nuances and performance in key chemical transformations. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to facilitate informed decisions in synthesis and process development.
Oxime esters have emerged as versatile reagents in modern organic synthesis, primarily serving as precursors to valuable iminyl and acyl radicals. The nature of the O-acyl group significantly influences the reactivity and efficiency of these compounds. This guide centers on a mechanistic comparison of Acetoxime Benzoate with its close relatives, notably Acetoxime Acetate, to elucidate the impact of the benzoyl versus acetyl moiety on their performance.
At the Heart of the Matter: The N-O Bond Cleavage
The cornerstone of oxime ester reactivity lies in the facile cleavage of the weak N-O bond, a process that can be initiated by heat, light (photolysis), or through transition metal catalysis. This cleavage generates an iminyl radical and a carboxyl radical. The subsequent fate of these radicals dictates the outcome of the reaction.
A key differentiator between Acetoxime Benzoate and Acetoxime Acetate is the nature of the carboxyl radical generated. The benzoyloxy radical, formed from Acetoxime Benzoate, readily undergoes decarboxylation to produce a phenyl radical. In contrast, the acetoxy radical from Acetoxime Acetate decarboxylates to yield a methyl radical. The differing properties of these resulting alkyl and aryl radicals can influence the efficiency and selectivity of subsequent reactions.
Performance in Photopolymerization: A Quantitative Comparison
One of the most significant applications of oxime esters is as photoinitiators in radical polymerization. Their efficiency in this role is a direct measure of their ability to generate initiating radicals upon exposure to light. The following table summarizes a comparative study of an O-benzoyl oxime (OXE01) and an O-acetyl oxime (OXE02) in the photopolymerization of methyl methacrylate (MMA).
| Parameter | O-Benzoyl-α-oxooxime (OXE01) | O-Acetyloxime (OXE02) |
| Molar Extinction Coefficient (ε) at 330 nm | > 1.75 x 10⁴ L mol⁻¹ cm⁻¹ | > 1.75 x 10⁴ L mol⁻¹ cm⁻¹ |
| Molar Extinction Coefficient (ε) at 405 nm | 45 L mol⁻¹ cm⁻¹ | 2 L mol⁻¹ cm⁻¹ |
| Optimal Wavelength for MMA Conversion | 405 nm | 405 nm |
| Relative MMA Conversion at 405 nm | High | Lower than OXE01 |
Data sourced from a study on the wavelength-dependent photochemistry of oxime ester photoinitiators.
Interestingly, despite having a much lower molar extinction coefficient at 405 nm, both photoinitiators showed the highest conversion of MMA at this wavelength. This highlights that the absorption spectrum is not the only factor determining the most effective excitation wavelength. The O-benzoyl derivative (OXE01) consistently demonstrated higher polymerization efficiency compared to its O-acetyl counterpart (OXE02).
Application in the Synthesis of Nitrogen Heterocycles
Oxime esters are pivotal precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. Transition metal-catalyzed reactions, particularly with copper and rhodium, have been developed to construct isoquinolines, pyridines, and other valuable ring systems.
In copper-catalyzed syntheses of pyridines, for instance, O-acetyl oximes have been shown to be effective. While direct quantitative comparisons in the literature are scarce, the choice of the O-acyl group can influence reaction conditions and yields due to differences in their interaction with the metal catalyst and their redox properties. Review articles suggest that a variety of O-acyl groups, including both acetyl and benzoyl, are viable for these transformations, with the optimal choice often being substrate-dependent.[1][2]
Signaling Pathway Modulation: An Emerging Frontier
While simple oxime esters like Acetoxime Benzoate are primarily utilized as synthetic tools, more complex derivatives are being investigated for their potential pharmacological activities. A recent study on novel pentadienone oxime ester derivatives revealed their ability to act as anti-inflammatory agents by modulating the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinases (MAPK)/NF-κB signaling pathway.[3] This suggests that the oxime ester functionality, when incorporated into larger, more complex molecules, can interact with biological targets.
To date, no specific studies have directly implicated Acetoxime Benzoate or Acetoxime Acetate in the modulation of cellular signaling pathways. Their application in drug development is primarily as reagents in the synthesis of bioactive molecules.
Experimental Protocols
Protocol 1: Comparative Photopolymerization Kinetics using Real-Time FTIR
This protocol provides a method for comparing the photopolymerization efficiency of different oxime ester photoinitiators.
Materials:
-
Tri(propylene glycol) diacrylate (TPGDA) or other suitable monomer
-
Oxime ester photoinitiator (e.g., Acetoxime Benzoate, Acetoxime Acetate)
-
NIR Light Emitting Diode (LED) (e.g., 805 nm)
-
Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Prepare the photopolymerizable formulation by dissolving the oxime ester photoinitiator (typically 0.05-2.0 wt%) in the monomer (e.g., TPGDA). Ensure complete dissolution.
-
Apply a thin film of the formulation (approximately 10 µm) onto the ATR crystal of the RT-FTIR spectrometer.
-
Position the NIR-LED at a fixed distance from the sample (e.g., 1.0-3.0 cm).
-
Initiate the polymerization by turning on the NIR-LED.
-
Simultaneously, start collecting FTIR spectra in real-time. Monitor the decrease in the intensity of the acrylate double bond absorption band (around 810 cm⁻¹) over time.
-
Use a stable absorption band, such as the carbonyl group of the ester (around 1720 cm⁻¹), as an internal reference to normalize the data.
-
Plot the conversion of the acrylic double bonds as a function of irradiation time for each photoinitiator to compare their polymerization rates and final conversion.[4]
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Substituted Pyridines
This protocol outlines a general method for the synthesis of pyridines from O-acetyl oximes, which can be adapted to compare different oxime esters.
Materials:
-
Ketone O-acetyl oxime
-
Aldehyde
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Solvent (e.g., DMF)
-
Base (e.g., K₂CO₃)
Procedure:
-
To a reaction vessel, add the ketone O-acetyl oxime (1.0 equiv), the aldehyde (1.2 equiv), the copper catalyst (e.g., 10 mol%), and the base (2.0 equiv).
-
Add the solvent and stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.
-
To compare the efficiency of different oxime esters, run parallel reactions with Acetoxime Benzoate and other esters under identical conditions and compare the isolated yields.
Conclusion
The choice between Acetoxime Benzoate and related oxime esters is contingent on the specific application. For photopolymerization, O-benzoyl derivatives generally exhibit superior performance in terms of initiation efficiency. In the realm of transition metal-catalyzed synthesis of N-heterocycles, both O-acetyl and O-benzoyl oximes are effective, and the optimal choice may depend on the specific substrate and catalytic system. While the direct pharmacological activity of simple oxime esters like Acetoxime Benzoate has not been established, the incorporation of the oxime ester motif into more complex molecular architectures presents an exciting avenue for the development of novel therapeutics that can modulate key signaling pathways. This guide provides a foundational understanding to aid researchers in the rational selection and application of these versatile synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
Validating the Structure of Novel Compounds Synthesized with Acetoxime Benzoate and Related O-Acyl Oximes: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of novel compound structures is a cornerstone of preclinical research. This guide provides a comparative framework for understanding the synthesis and validation of compounds derived from O-acyl oximes, with a specific focus on the available data for Acetoxime Benzoate. While Acetoxime Benzoate is not widely documented as a direct precursor for libraries of novel bioactive compounds, its utility as a reagent in specific synthetic transformations provides a valuable case study. This guide will objectively compare its performance in known applications and present the experimental data and validation workflows relevant to the synthesis of novel chemical entities.
Performance Comparison of Acetoxime Benzoate in Synthetic Applications
Acetoxime Benzoate has been utilized as a benzoylating agent in biocatalytic synthesis and as a co-initiator in photopolymerization. The following tables summarize its performance in these contexts, offering a comparison with alternative reagents.
Table 1: Comparison of Acyl Donors in the CALA-Catalyzed Benzoylation of (±)-4-methoxymandelonitrile
| Acyl Donor | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| Acetoxime Benzoate (AB) | 10.5 | 89 |
| Phenyl Benzoate (PB) | 48.5 | 85 |
| Vinyl Benzoate (VB) | 35.0 | 88 |
Data sourced from a study on the biocatalytic cascade for the synthesis of an optically active O-benzoyl cyanohydrin.[1][2][3]
Table 2: Photoreactivity of Acetoxime Benzoate as a Co-initiator
| Photoinitiator System | Maximum Polymerization Rate (Rp, max) [mol L⁻¹ s⁻¹] |
| MBP / Acetoxime Benzoate (AB) | Low Reactivity |
| MBP / TEA (Triethanolamine) | Higher Reactivity than MBP/AB |
| Benzophenone (BP) / TEA | Standard High Reactivity |
| Darocur 1173 (Type I PI) | High Reactivity |
MBP = 4-Methylbenzophenone. Data indicates that for highly reactive co-initiating oximes, a benzaldoxime-related structure may be more effective than the acetoxime structure.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below is a representative protocol for a reaction involving Acetoxime Benzoate.
Protocol 1: CALA-Catalyzed Benzoylation of (±)-4-methoxymandelonitrile using Acetoxime Benzoate
1. Materials and Enzyme Immobilization:
- Candida antarctica lipase A (CALA) is immobilized on a hydrophobic carrier resin.
- (±)-4-methoxymandelonitrile is synthesized via the hydrocyanation of 4-anisaldehyde.
- Acetoxime Benzoate (CAS 942-89-2) is obtained from a commercial supplier.
- Isopropyl ether is used as the reaction solvent.
2. Reaction Setup:
- To a solution of (±)-4-methoxymandelonitrile (67 mM) in isopropyl ether, add Acetoxime Benzoate (200 mM).
- The reaction is initiated by the addition of immobilized CALA.
- The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) with agitation.
3. Monitoring and Analysis:
- Aliquots of the reaction mixture are withdrawn at specific time intervals.
- The samples are analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and enantiomeric excess of the product, (S)-4-methoxymandelonitrile benzoate.
4. Product Isolation:
- Upon completion of the reaction, the immobilized enzyme is removed by filtration.
- The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Workflow for Structure Validation of Novel Compounds
The validation of a newly synthesized compound is a multi-step process that involves a combination of spectroscopic and analytical techniques.
References
The Strategic Application of Acetoximebenzoate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances synthetic efficiency with economic viability. Acetoximebenzoate, an O-acyl oxime ester, has emerged as a versatile reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with other common alternatives and providing supporting experimental data to inform your synthetic strategies.
Performance Comparison of O-Acyl Oxime Esters in N-Heterocycle Synthesis
The utility of this compound and its alternatives often lies in their ability to serve as precursors for iminyl radicals, which can then participate in various cyclization reactions to form N-heterocycles. The choice of the O-acyl group can significantly influence the reagent's stability, reactivity, and cost. Below is a comparative analysis of this compound with two common alternatives: O-Pivaloyl acetophenone oxime and O-Pentafluorobenzoyl acetophenone oxime.
Table 1: Performance and Cost Comparison of O-Acyl Oxime Esters
| Feature | This compound | O-Pivaloyl acetophenone oxime | O-Pentafluorobenzoyl acetophenone oxime |
| Typical Application | Copper or Palladium-catalyzed C-N bond formation, synthesis of quinolines and pyrrolidines.[1][2] | Radical cyclization reactions. | Aza-Heck cyclizations.[3] |
| Reported Yields | Moderate to high (reaction dependent). | Generally high. | Often high, particularly in Pd-catalyzed reactions.[3] |
| Reaction Conditions | Typically requires a transition metal catalyst (e.g., Cu or Pd).[1][2] | Can be initiated thermally or photochemically. | Requires a Palladium catalyst.[3] |
| Precursor Cost | Acetophenone oxime is relatively inexpensive. | Pivaloyl chloride is moderately priced. | Pentafluorobenzoyl chloride is expensive. |
| Reagent Cost | Approximately $50.31/g to $6.50/g (depending on supplier and quantity).[4][5] | Varies, but generally more expensive than this compound. | Significantly more expensive than this compound. |
| Stability/Handling | Moderately stable solid. | Generally stable solid. | Stable solid, but the electron-withdrawing group can affect reactivity. |
| Byproducts | Benzoic acid derivatives. | Pivalic acid derivatives. | Pentafluorobenzoic acid derivatives. |
Economic Viability: A Deeper Look
The primary cost driver for this compound is the benzoylation of the precursor, acetophenone oxime. While acetophenone oxime is commercially available at a relatively low cost (approximately $2.00 - $15.00 per kilogram from bulk suppliers), the subsequent synthesis step adds to the final price of this compound.[6]
For laboratory-scale research, the price of this compound is competitive. One supplier lists 1 gram at €43.00 (approximately $50.31), while another offers 25 grams for $162.53, which translates to about $6.50 per gram.[4][5] This pricing makes it an accessible reagent for methods development and small-scale synthesis.
In contrast, alternatives like O-Pentafluorobenzoyl oximes, while highly effective in specific reactions like the aza-Heck cyclization, are derived from the significantly more expensive pentafluorobenzoyl chloride.[3] This higher cost may be justified for complex, late-stage syntheses where high yields are paramount, but it makes them less economical for routine applications or large-scale production.
The cost-benefit analysis, therefore, hinges on the specific requirements of the synthesis. For many applications in the synthesis of N-heterocycles, this compound offers a favorable balance of reactivity, stability, and cost, making it a workhorse reagent in the medicinal chemist's toolbox.
Experimental Protocol: Copper-Catalyzed Synthesis of Substituted Quinolines
The following is a representative experimental protocol for the synthesis of substituted quinolines using an O-acyl oxime, adapted from established procedures for similar transformations.[7][8] This protocol can be modified for use with this compound.
Reaction Scheme:
Figure 1. Synthesis of Quinoline Oximes.
Materials:
-
Substituted 2-chloro-3-formyl-quinoline (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
This compound (as an alternative nitrogen source and activating group)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 20 mol%)
-
Base (e.g., K2CO3, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-chloro-3-formyl-quinoline (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).
-
Add dry DMF (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted quinoline.
Experimental Workflow and Logical Relationships
The synthesis of N-heterocycles using this compound typically follows a catalytic cycle involving a transition metal. The diagram below illustrates a generalized workflow for a copper-catalyzed C-N bond formation.
Figure 2. Generalized Catalytic Cycle.
Conclusion
This compound stands out as a cost-effective and versatile reagent for the synthesis of N-heterocycles, particularly for researchers in drug development and academia. While more specialized and expensive reagents may offer advantages in specific, high-stakes applications, this compound provides a robust and economical option for a wide range of synthetic transformations. Its favorable balance of reactivity, stability, and cost solidifies its position as a valuable tool in the synthetic chemist's arsenal. The provided experimental framework and workflow diagrams offer a starting point for the practical application of this useful reagent.
References
- 1. Copper catalyzed Heck-like cyclizations of oxime esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Acetoxime benzoate ester | Elex Biotech LLC [elexbiotech.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Acetophenone oxime | 613-91-2 [chemicalbook.com]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Unraveling the Environmental Footprint: A Comparative Analysis of Acetoximebenzoate and Alternative Photoinitiators
For researchers and professionals in drug development and material science, the selection of chemical reagents is a critical decision with far-reaching implications, not only for product performance but also for environmental sustainability. This guide offers a comparative analysis of the environmental impact of Acetoximebenzoate, a member of the oxime ester class of photoinitiators, and its alternatives, supported by available data and experimental insights.
This compound, a lesser-known derivative in the broader family of oxime esters, finds its likely application as a photoinitiator in specialized laboratory and industrial processes, including the preparation of photosensitive compositions. However, a significant data gap exists regarding its specific environmental fate and ecotoxicological profile. In contrast, more extensive research and regulatory scrutiny have been applied to other classes of photoinitiators and related compounds used in similar applications, such as coatings and UV-curable resins. This comparison, therefore, broadens its scope to encompass the environmental profiles of these more established alternatives to provide a comprehensive overview for informed decision-making.
Quantitative Environmental Impact Assessment
To facilitate a clear comparison, the following table summarizes the available quantitative data on the environmental impact of this compound's broader chemical class (oxime esters and related compounds) and its common alternatives. It is important to note the absence of specific public data for this compound, necessitating a qualitative assessment based on related compounds.
| Chemical Class/Compound | Aquatic Toxicity (LC50) | Biodegradability | Soil Persistence (DT50) | Notes |
| Oxime Esters (general) | Data not readily available | Expected to be biodegradable, but data is limited. | Data not readily available | Regulatory scrutiny on some oximes (e.g., MEKO) due to potential carcinogenicity. |
| This compound | No public data available | No public data available | No public data available | Classified as an irritant to eyes, respiratory system, and skin. |
| Benzophenone Photoinitiators | Varies by compound. e.g., Benzophenone-3: 1.09 mg/L (Daphnia magna, 48h) | Generally low biodegradability. | Can be persistent in aquatic environments. | Some benzophenones are identified as endocrine disruptors. |
| Phosphine Oxide Photoinitiators | Generally lower aquatic toxicity compared to some other classes. | Data suggests limited biodegradability for some compounds. | Data not readily available | Considered to have a better toxicological profile than some alternatives. |
| Oxime-free Anti-skinning Agents | Varies by specific chemistry. | Formulated to be more environmentally benign. | Data not readily available | Developed as safer alternatives to regulated oximes. |
Delving into the Experimental Details
The environmental data presented above is derived from standardized ecotoxicological studies. Understanding the methodologies behind these figures is crucial for a comprehensive assessment.
Key Experimental Protocols:
-
Acute Aquatic Toxicity Testing (e.g., OECD 202): This test exposes aquatic invertebrates, typically Daphnia magna, to various concentrations of the test substance for a 48-hour period. The concentration that is lethal to 50% of the test organisms (LC50) is then determined. The test is conducted in a controlled laboratory setting with standardized water quality parameters (pH, temperature, hardness).
-
Biodegradation Testing (e.g., OECD 301F): This method evaluates the readiness of a chemical to be biodegraded by microorganisms. The test substance is incubated with a microbial inoculum in a defined mineral medium. The degradation is measured by the consumption of oxygen over a 28-day period. A substance is considered readily biodegradable if it reaches a certain percentage of theoretical oxygen demand within a specified timeframe.
-
Soil Sorption and Degradation (e.g., OECD 106 & 307): These studies assess the mobility and persistence of a chemical in soil. The soil sorption coefficient (Koc) is determined by measuring the distribution of the chemical between the soil and water phases. Soil degradation studies (DT50) measure the time it takes for 50% of the chemical to dissipate from the soil under controlled laboratory or field conditions.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow for environmental assessment and the logical relationship in selecting more environmentally friendly alternatives.
Safety Operating Guide
Prudent Disposal of Acetoxime Benzoate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Acetoxime Benzoate must prioritize safety and regulatory compliance when managing its waste. Due to the limited specific data on this compound, a cautious approach to its disposal is essential. This guide outlines the known hazards and provides a procedural framework for the safe management and disposal of Acetoxime Benzoate waste.
Summary of Known Hazard Information
While a complete hazard profile is not available, existing data indicates that Acetoxime Benzoate is an irritant. The following table summarizes the known hazard classifications.
| Hazard Type | GHS Hazard Statement | Risk Phrase |
| Skin Irritation | H315: Causes skin irritation | R38 |
| Eye Irritation | H319: Causes serious eye irritation | R36 |
| Respiratory Tract Irritation | H335: May cause respiratory irritation | R37 |
Immediate Safety and Handling Precautions
Before handling Acetoxime Benzoate, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The following procedure is a general guideline for the disposal of Acetoxime Benzoate. Always confirm these steps with your institution's EHS office.
-
Waste Segregation and Collection:
-
Collect all waste materials contaminated with Acetoxime Benzoate, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with Acetoxime Benzoate and have a secure, tight-fitting lid.
-
Label the container with "Hazardous Waste," the full chemical name "Acetoxime Benzoate," the CAS number "942-89-2," and the relevant hazard symbols (e.g., irritant).
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with all available information regarding the waste composition and hazards.
-
The most probable method of disposal for this type of organic chemical waste is high-temperature incineration at a permitted hazardous waste facility.
-
Never dispose of Acetoxime Benzoate down the drain or in the regular trash.
Experimental Protocol: Inferred Disposal Methodology
While no specific experimental protocol for the disposal of Acetoxime Benzoate was found, a common method for organic compounds of this nature is incineration . This process involves controlled combustion at high temperatures to break down the chemical into less hazardous components, such as carbon dioxide and water. This must be performed by a licensed waste disposal facility equipped with appropriate emission controls.
Another potential, though less common and unverified for this specific compound, method is chemical degradation . For some benzoate esters, hydrolysis under basic conditions can be a method of degradation. However, without specific studies on Acetoxime Benzoate, this method is not recommended.
Logical Workflow for Acetoxime Benzoate Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Acetoxime Benzoate.
Caption: Logical workflow for the safe disposal of Acetoxime Benzoate.
Safeguarding Your Research: A Comprehensive Guide to Handling Acetoximebenzoate
When a specific Safety Data Sheet (SDS) is unavailable for a chemical like Acetoximebenzoate, it is prudent to handle it as a potentially hazardous substance. This involves implementing rigorous safety protocols, utilizing appropriate personal protective equipment (PPE), and adhering to proper disposal procedures. The following guidelines are based on best practices for handling chemicals with unknown hazard profiles and information on structurally related compounds.
Recommended Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a comprehensive PPE strategy is required to minimize exposure through all potential routes: inhalation, skin contact, and eye contact. It is recommended to handle this compound in a designated area, such as a chemical fume hood.
Summary of Recommended PPE:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or Neoprene, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles and a face shield | Protects eyes from splashes and airborne particles. A face shield offers broader protection. |
| Lab Coat | Chemical-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Minimizes inhalation of airborne particles, especially when handling powders. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the recommended PPE as detailed in the table above.
-
Prepare your workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Gather all necessary equipment and reagents to avoid leaving the designated handling area during the experiment.
-
-
Handling:
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound sealed when not in use.
-
-
Cleanup:
-
After the procedure, decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and then wipe with a soap and water solution.
-
All disposable materials that have been in contact with this compound should be considered hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes contaminated gloves, wipes, and any un-used solid this compound. |
| Liquid Waste | Collect in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. |
| Sharps | Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste. |
Disposal Workflow:
Caption: A logical workflow for the proper disposal of this compound waste.
By adhering to these stringent safety protocols, researchers can confidently work with chemicals of unknown hazard, ensuring their personal safety and the integrity of their research environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
